2-Amino-4-chloro-3-methylbenzoic acid
Description
Properties
IUPAC Name |
2-amino-4-chloro-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRYLIKAXUSWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287534 | |
| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98968-68-4 | |
| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98968-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Aminochloromethylbenzoic Acid Isomers
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive technical overview of the IUPAC name, CAS number, physicochemical properties, synthesis, and potential applications of key isomers of aminochloromethylbenzoic acid.
Introduction:
Isomer Identification and Physicochemical Properties
The IUPAC names and CAS numbers for the three key isomers are presented below. While they share the same molecular formula and weight, their distinct substitution patterns on the benzene ring result in different chemical and physical properties.
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1 | 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4[1][2][3] | C₈H₈ClNO₂ | 185.61[1][2] | 239-243[1][4][5][6] | White to light yellow or light red powder/crystal[7] |
| 2 | 2-Amino-3-chloro-4-methylbenzoic acid | 27696-37-3[8] | C₈H₈ClNO₂ | 185.61[8] | Not available | Not available |
| 3 | 4-Amino-2-chloro-3-methylbenzoic acid | 134331-62-7[9] | C₈H₈ClNO₂ | 185.61[9] | Not available | Not available |
Synthesis and Experimental Protocols
The synthesis of these isomers typically involves multi-step reactions, including nitration, reduction, and chlorination of a substituted benzoic acid or toluene precursor.
Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid
A common synthetic route for this isomer starts from 2-amino-3-methylbenzoic acid, which is then chlorinated.
Experimental Protocol:
-
Chlorination of 2-Amino-3-methylbenzoic acid:
-
In a 100 mL round-bottomed flask, add 20 mL of 2-amino-3-methylbenzoic acid, 50 mL of N,N-dimethylformamide (DMF), and 30 mmol of N-chlorosuccinimide (NCS).
-
Stir the mixture under reflux for 3 hours.
-
After the reaction is complete, pour the solution into ice water.
-
Adjust the pH to 6 with dilute hydrochloric acid to precipitate the product.
-
Filter the resulting solid and wash with a small amount of ethanol to yield 2-amino-5-chloro-3-methylbenzoic acid.[10]
-
A patent also describes a method starting from m-toluic acid, involving nitration, hydrogenation, and subsequent chlorination.[11]
Synthesis of 2-Amino-3-chloro-4-methylbenzoic acid
Synthesis of 4-Amino-2-chloro-3-methylbenzoic acid
Similarly, specific and detailed public-domain experimental protocols for the synthesis of this isomer are scarce. A potential synthetic pathway could start from 4-amino-3-methylbenzoic acid, followed by a chlorination step.
Applications in Drug Development and Research
These aminobenzoic acid derivatives are valuable building blocks in the synthesis of various biologically active compounds.
-
Pharmaceutical Intermediates: They serve as crucial intermediates in the development of new therapeutic agents. Their unique structures allow for diverse chemical modifications to create complex molecules with desired pharmacological properties. For instance, 2-amino-5-chloro-3-methylbenzoic acid is a key precursor for synthesizing potential antitumor and antibacterial agents.[12]
-
Agrochemicals: 2-Amino-5-chloro-3-methylbenzoic acid is used in the production of advanced agrochemicals, such as insecticidal benzoyl ureas.[5][12]
-
Peptide Synthesis: Due to their structural similarity to natural amino acids, these compounds can be incorporated into peptide chains to create peptidomimetics with enhanced stability or novel biological activities.[1]
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activities of these specific methylated isomers are limited, research on structurally related compounds provides valuable insights into their potential mechanisms of action.
A study on 2-amino-3-chlorobenzoic acid , a close structural analog, revealed potent anticancer activity against breast cancer cell lines. The mechanism of action was found to involve the inhibition of the PI3K/AKT signaling pathway, which is critical for cancer cell proliferation and survival.[13] This suggests that the amin-chloro-methylbenzoic acid isomers may also exhibit similar inhibitory effects on this pathway.
Safety and Handling
Appropriate safety precautions should be taken when handling these compounds in a laboratory setting.
| Isomer | GHS Hazard Statements | Precautionary Statements |
| 1. 2-Amino-5-chloro-3-methylbenzoic acid | H317: May cause an allergic skin reaction.[14] H412: Harmful to aquatic life with long lasting effects.[14] | P261, P272, P273, P280, P302+P352, P321, P333+P317, P362+P364, P501[14] |
| 2. 2-Amino-3-chloro-4-methylbenzoic acid | Not extensively documented. | Handle with standard laboratory safety procedures. |
| 3. 4-Amino-2-chloro-3-methylbenzoic acid | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] | Handle with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection. |
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place. The information on potential biological activities is based on available research and should be further investigated.
References
- 1. 2-アミノ-5-クロロ-3-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-氨基-5-氯-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Amino-5-chloro-3-methylbenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. aksci.com [aksci.com]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 [chemicalbook.com]
- 6. 2-Amino-5-chloro-3-methylbenzoic acid | CAS#:20776-67-4 | Chemsrc [chemsrc.com]
- 7. 2-Amino-5-chloro-3-methylbenzoic Acid | 20776-67-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. 4-Amino-2-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 53430651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]
- 14. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Amino-4-chloro-3-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Substituted aminobenzoic acids are a class of organic compounds that are pivotal in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for this purpose. This guide focuses on providing a foundational understanding of the expected spectroscopic signatures of "2-Amino-4-chloro-3-methylbenzoic acid" by examining the empirical data of its structural isomers.
Spectroscopic Data of Related Isomers
The following tables summarize the available spectroscopic data for isomers that are structurally similar to this compound. This comparative data can be used to predict the spectral characteristics of the target compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 2-Amino-4-chlorobenzoic acid | - | Data not available in searched sources. |
| 2-Amino-3-methylbenzoic acid | - | Data not available in searched sources. |
| 2-Amino-5-chloro-3-methylbenzoic acid | - | Data not available in searched sources. |
Note: Specific peak assignments and coupling constants were not available in the searched literature for these compounds.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 2-Amino-4-chlorobenzoic acid | - | 111.9, 115.0, 117.2, 131.2, 135.4, 149.9, 168.9[1] |
| 2-Amino-3-methylbenzoic acid | - | Data not available in searched sources. |
| 2-Amino-5-chloro-3-methylbenzoic acid | - | Data not available in searched sources. |
Table 3: FT-IR Spectroscopic Data (Key Peaks)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-Amino-4-chlorobenzoic acid | ~3400-3300 | N-H stretching |
| ~3200-2500 | O-H stretching (broad, carboxylic acid) | |
| ~1670 | C=O stretching (carboxylic acid) | |
| ~1600, ~1580 | C=C aromatic stretching | |
| ~800-700 | C-Cl stretching | |
| 2-Amino-3-methylbenzoic acid | ~3400-3300 | N-H stretching |
| ~3200-2500 | O-H stretching (broad, carboxylic acid) | |
| ~1670 | C=O stretching (carboxylic acid) | |
| ~1610, ~1580 | C=C aromatic stretching | |
| 2-Amino-5-chloro-3-methylbenzoic acid | - | Data not available in searched sources. |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the physical state of the sample.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Amino-4-chlorobenzoic acid | Electron Ionization (EI) | 171/173 | 154/156, 126, 98[2] |
| 2-Amino-3-methylbenzoic acid | Electron Ionization (EI) | 151 | 134, 106, 77[3] |
| 2-Amino-5-chloro-3-methylbenzoic acid | - | 185/187 (Predicted) | Not available |
Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| 2-Amino-4-chlorobenzoic acid | - | Data not available in searched sources. |
| 2-Amino-3-methylbenzoic acid | - | Data not available in searched sources. |
| 2-Amino-5-chloro-3-methylbenzoic acid | - | Data not available in searched sources. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[4] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte's signals.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-Cl, aromatic C-H).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for solid samples include direct insertion probe (DIP) or dissolution in a suitable solvent for injection via a liquid chromatography (LC) system.
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[2] Electrospray Ionization (ESI) is a soft ionization technique often used with LC-MS to observe the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Fill a matched cuvette with the sample solution.
-
Scan a range of wavelengths (typically 200-400 nm for aromatic compounds) to record the absorbance spectrum.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the chromophores of the molecule. For benzoic acid and its derivatives, characteristic absorption bands are typically observed.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel or uncharacterized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
While direct experimental spectroscopic data for "this compound" remains elusive in the surveyed literature, this guide provides a robust framework for its potential characterization. By presenting a comparative analysis of its close isomers and detailing standardized experimental protocols, researchers are equipped with the necessary information to predict, acquire, and interpret the spectroscopic data for this compound. The provided workflow diagram further serves as a logical guide for the systematic structural elucidation of novel organic molecules. This document is intended to be a valuable resource for professionals in the fields of chemical research and drug development, facilitating their efforts in the synthesis and analysis of new chemical entities.
References
- 1. 2-Amino-4-chlorobenzoic acid(89-77-0) 13C NMR [m.chemicalbook.com]
- 2. zefsci.com [zefsci.com]
- 3. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-chloro-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-4-chloro-3-methylbenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted data to offer insights into its structural characterization. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons, the amine group, the carboxylic acid proton, and the methyl group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration | Predicted Coupling Constant (J) in Hz |
| H-6 | 7.63 | Doublet (d) | 1H | ~8.0 |
| H-5 | 6.64 | Doublet (d) | 1H | ~8.0 |
| NH₂ | 4.88 | Singlet (s) | 2H | - |
| CH₃ | 2.12 | Singlet (s) | 3H | - |
| COOH | 11.0 - 13.0 | Broad Singlet (br s) | 1H | - |
Note: The chemical shift of the carboxylic acid proton (COOH) and the amine protons (NH₂) can be highly variable and are dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of this compound. The predicted chemical shifts for each unique carbon atom are detailed in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
| C=O | 169.5 |
| C-2 | 147.2 |
| C-4 | 138.1 |
| C-6 | 130.5 |
| C-3 | 124.6 |
| C-5 | 117.3 |
| C-1 | 114.8 |
| CH₃ | 14.2 |
Structural and Spectral Correlation
The relationship between the molecular structure of this compound and its predicted NMR data is illustrated in the following diagram. This visualization highlights the assignment of each proton and carbon atom to its corresponding predicted chemical shift.
Caption: Correlation of the molecular structure of this compound with its predicted ¹H and ¹³C NMR chemical shifts.
Experimental Protocols
While experimental data for the target molecule is not available, the following general protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of similar benzoic acid derivatives.
Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use 0.5-0.7 mL of a deuterated solvent. Common choices for benzoic acid derivatives include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for labile protons like those in carboxylic acid and amine groups.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point for the chemical shift scale (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is usually adequate.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm will cover the expected chemical shifts for most organic molecules.
Data Processing and Interpretation Workflow
The process of obtaining a final NMR spectrum from the raw data and subsequently interpreting it involves several key steps. The logical flow of this process is depicted in the diagram below.
Caption: A standard workflow for NMR data processing and structural elucidation.
Disclaimer: The NMR data presented in this guide is based on computational predictions and should be used for reference purposes only. Experimental verification is necessary for definitive structural confirmation.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Amino-4-chloro-3-methylbenzoic Acid
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Amino-4-chloro-3-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the characteristic vibrational modes of the molecule, presents a detailed experimental protocol for spectral acquisition, and visualizes the analytical workflow.
Molecular Structure and Functional Groups
This compound is a substituted aromatic carboxylic acid. Its structure comprises a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), a methyl group (-CH₃), and a carboxylic acid group (-COOH). The positions of these substituents significantly influence the molecule's electronic and vibrational properties, which are reflected in its infrared spectrum. The key functional groups and their expected IR absorption regions are detailed in the data section below.
Quantitative Infrared Spectroscopy Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are predicted based on the known frequencies of its constituent functional groups and data from analogous molecules. The precise peak positions can vary based on the sample preparation and physical state.
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3500 - 3300 | Medium - Strong | Amino (-NH₂) | Asymmetric and Symmetric N-H Stretching |
| 3300 - 2500 | Broad, Strong | Carboxylic Acid (-COOH) | O-H Stretching (Hydrogen-bonded) |
| 3000 - 2850 | Medium | Methyl (-CH₃) / Aromatic C-H | C-H Stretching |
| 1730 - 1680 | Strong | Carboxylic Acid (-COOH) | C=O Stretching |
| 1640 - 1550 | Medium - Strong | Amino (-NH₂) | N-H Bending (Scissoring) |
| 1600 - 1475 | Medium - Weak | Aromatic Ring | C=C Stretching |
| 1450 - 1375 | Medium | Methyl (-CH₃) | C-H Bending |
| 1320 - 1210 | Strong | Carboxylic Acid (-COOH) | C-O Stretching |
| 950 - 910 | Broad, Medium | Carboxylic Acid (-COOH) | O-H Bending (Out-of-plane) |
| 800 - 600 | Strong | Chloro (-Cl) | C-Cl Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This section details the methodology for obtaining a high-quality infrared spectrum of solid this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. This technique is ideal for solid samples, requiring minimal sample preparation.
3.1. Instrumentation and Materials
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR crystal.
-
Sample: High-purity, solid this compound. The sample should be dry to avoid interference from water bands.
-
Cleaning Supplies: Isopropanol or ethanol and lint-free wipes for cleaning the ATR crystal.
3.2. Experimental Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol or ethanol.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and other spectral processing as needed using the spectrometer's software.
-
-
Cleaning:
-
Release the pressure clamp and carefully remove the sample powder from the ATR crystal.
-
Clean the crystal surface thoroughly with isopropanol or ethanol and a lint-free wipe.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.
Caption: Workflow for IR analysis of this compound.
Logical Relationship of Functional Groups to Spectral Regions
The diagram below illustrates the relationship between the key functional groups of the molecule and their characteristic regions in the infrared spectrum.
Caption: Mapping of functional groups to their IR spectral regions.
Mass Spectrometry Analysis of 2-Amino-4-chloro-3-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of the compound 2-Amino-4-chloro-3-methylbenzoic acid. Given the absence of specific mass spectral data for this compound in publicly available databases, this guide leverages data from structurally similar molecules and established principles of mass spectrometry to predict its behavior and outline a comprehensive analytical workflow.
Compound Overview
This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a methyl group on a benzoic acid core, makes it a compound of interest in synthetic chemistry and potentially in drug discovery. Understanding its mass spectrometric behavior is crucial for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| InChI Key | UJRYLIKAXUSWFS-UHFFFAOYSA-N |
| CAS Number | 98968-68-4 |
Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Both "hard" and "soft" ionization methods can be employed, depending on the analytical goal.
-
Electron Ionization (EI): As a hard ionization technique, EI is well-suited for generating a reproducible fragmentation pattern, which is invaluable for structural elucidation and library matching. Due to the compound's aromatic nature, a stable molecular ion should be observable. EI is typically coupled with Gas Chromatography (GC-MS).
-
Chemical Ionization (CI): This soft ionization technique would be useful to confirm the molecular weight of the compound, as it typically produces a prominent protonated molecule, [M+H]⁺, with minimal fragmentation.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for analyzing the compound via Liquid Chromatography-Mass Spectrometry (LC-MS). It would likely produce protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, depending on the polarity settings. ESI is particularly useful for analyzing the compound in complex matrices.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option for LC-MS, particularly for relatively polar, semi-volatile compounds. It is expected to generate a strong signal for the protonated molecule [M+H]⁺.
Predicted Fragmentation Pattern (Electron Ionization)
The fragmentation of this compound under EI can be predicted by considering the fragmentation patterns of benzoic acid, aminobenzoic acid, and chlorobenzoic acid. The presence of the chlorine atom will result in a characteristic M+2 isotopic peak for chlorine-containing fragments, with an intensity of approximately one-third of the corresponding M peak.
The primary fragmentation events are expected to be:
-
Loss of a hydroxyl radical (•OH): This is a common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion.
-
Loss of a water molecule (H₂O): This can occur, particularly in ortho-substituted benzoic acids, through an "ortho effect" involving the amino and carboxylic acid groups.
-
Loss of carbon monoxide (CO): Following the initial loss of •OH, the resulting acylium ion can lose CO.
-
Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond can occur.
-
Loss of a methyl radical (•CH₃): The methyl group can be lost as a radical.
-
Decarboxylation (loss of •COOH or CO₂): Loss of the entire carboxylic acid group or carbon dioxide can also be expected.
Table 2: Predicted Key Fragments of this compound in EI-MS
| m/z (mass/charge) | Predicted Fragment Ion | Predicted Fragmentation Pathway |
| 185/187 | [C₈H₈ClNO₂]⁺• | Molecular Ion (M⁺•) |
| 168/170 | [C₈H₇ClNO]⁺ | [M - •OH]⁺ |
| 140/142 | [C₇H₇ClN]⁺• | [M - •COOH]⁺ |
| 140/142 | [C₇H₅Cl]⁺ | [M - •OH - CO]⁺ |
| 150 | [C₈H₈NO₂]⁺• | [M - •Cl]⁺ |
| 170/172 | [C₇H₅ClNO₂]⁺• | [M - •CH₃]⁺ |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A derivatization step is typically necessary for carboxylic acids to increase their volatility for GC analysis.
4.1. Materials and Reagents
-
This compound standard
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Acetonitrile or Pyridine (anhydrous)
-
Internal standard (e.g., a structurally similar deuterated compound)
-
GC-MS system with an EI source
4.2. Sample Preparation and Derivatization
-
Accurately weigh 1 mg of the this compound standard and dissolve it in 1 mL of anhydrous acetonitrile or pyridine.
-
To 100 µL of the sample solution, add the internal standard.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid and amino groups.
-
Cool the sample to room temperature before injection.
4.3. GC-MS Parameters
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
4.4. Data Analysis
-
Identify the peak corresponding to the derivatized this compound based on its retention time.
-
Analyze the mass spectrum of the peak to identify the molecular ion and key fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and with spectra of similar compounds from mass spectral libraries.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted electron ionization fragmentation pathways for this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-chloro-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4-chloro-3-methylbenzoic acid (CAS No. 98968-68-4), a versatile benzoic acid derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed data, experimental protocols, and comparative analysis with its structural isomers.
Compound Identification and Structure
This compound is an aromatic organic compound featuring a benzoic acid core substituted with an amino group at position 2, a chloro group at position 4, and a methyl group at position 3.[1] This specific arrangement of functional groups makes it a valuable building block in the synthesis of complex heterocyclic compounds and pharmacologically active molecules.[2]
Molecular Formula: C₈H₈ClNO₂[1]
Molecular Weight: 185.61 g/mol [1]
IUPAC Name: this compound[1]
CAS Number: 98968-68-4[1]
Canonical SMILES: CC1=C(C=CC(=C1Cl)C(=O)O)N[2]
InChI Key: UJRYLIKAXUSWFS-UHFFFAOYSA-N[1]
Physical and Chemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.
| Property | Value | Source(s) |
| Melting Point | 210-212 °C | [3] |
| Boiling Point | 352.8 ± 42.0 °C (Predicted) | [3] |
| pKa | 4.78 ± 0.10 (Predicted) | |
| Solubility | Soluble in polar organic solvents like DMF.[2] | [2] |
Comparative Data of Structural Isomers
The position of the chloro and methyl groups on the aminobenzoic acid scaffold significantly influences the compound's physical properties. The following table provides a comparison of this compound with some of its commercially available isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 98968-68-4 | C₈H₈ClNO₂ | 185.61 | 210-212 |
| 4-Amino-2-chloro-3-methylbenzoic acid | 134331-62-7 | C₈H₈ClNO₂ | 185.61 | Not Reported |
| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | C₈H₈ClNO₂ | 185.61 | 239-243 |
| 2-Amino-3-chloro-4-methylbenzoic acid | 27696-37-3 | C₈H₈ClNO₂ | 185.61 | Not Reported |
Spectral Data
Spectral analysis is essential for the structural elucidation and purity assessment of the compound.
-
¹H NMR (DMSO-d₆): Key signals include a doublet at δ 6.82 (d, J=8.4 Hz, 1H, H-5), a doublet at δ 6.45 (d, J=2.4 Hz, 1H, H-6), and a singlet at δ 2.21 (s, 3H, CH₃).[1]
-
¹³C NMR: The carboxyl carbon is expected to appear around δ ~170 ppm.[1]
-
FT-IR: Characteristic stretching frequencies are expected for the amino group (NH₂) around 3200 cm⁻¹, the carboxylic acid (C=O) around 1700 cm⁻¹, and the carbon-chlorine bond (C-Cl) around 750 cm⁻¹.[1]
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry can be used to confirm the molecular formula.[1]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the electrophilic chlorination of 2-amino-3-methylbenzoic acid. The amino group acts as a strong activating group, directing the chlorination to the para position.
Reaction:
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid in dimethylformamide (DMF).
-
Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) to the solution. The use of a polar aprotic solvent like DMF enhances the reactivity of NCS.
-
Reaction Conditions: Heat the reaction mixture to 60–80 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Methyl Esterification (Example of a Derivatization Reaction)
The carboxylic acid group can be readily esterified. The following protocol describes the methylation of the carboxylic acid, a common derivatization.
Reaction Workflow:
Detailed Protocol:
-
Reaction Setup: Combine this compound (1 equivalent) and cesium carbonate (1.5 equivalents) in a round-bottom flask with DMF (to a concentration of 0.43 M).
-
Addition of Methylating Agent: Add iodomethane (1.2 equivalents) to the suspension.
-
Reaction: Stir the mixture at 22 °C for 18 hours.
-
Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing brine and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel.
Applications in Research and Development
This compound is a key intermediate in the synthesis of various biologically active molecules. Its applications include:
-
PARP Inhibitors: It is used in the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapies.[2]
-
Glycine B Antagonists: This compound serves as a precursor for the synthesis of glycine B antagonists.[2]
-
Anti-tumor Agents: It is utilized in the development of potential anti-tumor agents.[2]
-
BTK Inhibitors: The compound is a starting material for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of certain cancers and autoimmune diseases.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
A Technical Guide to the Synthesis of 2-Amino-4-chloro-3-methylbenzoic Acid from 3-Methylanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a significant challenge in organic chemistry. 2-Amino-4-chloro-3-methylbenzoic acid is a valuable building block for the development of novel pharmaceuticals and agrochemicals. Its synthesis from 3-methylanthranilic acid, however, is not straightforward due to the directing effects of the amino, methyl, and carboxylic acid groups on the aromatic ring. This technical guide outlines a proposed multi-step synthetic pathway to address the challenge of regioselectivity in the chlorination of 3-methylanthranilic acid.
The primary obstacle in the direct chlorination of 3-methylanthranilic acid is the strong ortho-, para-directing influence of the amino group, which overwhelmingly favors substitution at the 5-position. To achieve the desired 4-chloro substitution, a protecting group strategy is employed to modulate the directing effects of the substituents. The proposed synthesis involves three main stages: protection of the amino group via acetylation, regioselective chlorination of the N-acetylated intermediate, and subsequent deprotection to yield the target molecule.
Proposed Synthetic Pathway
The synthesis is proposed as a three-step sequence:
-
Acetylation of the Amino Group : The amino group of 3-methylanthranilic acid is protected as an acetamide. This reduces the activating effect of the amino group and provides steric hindrance around the ortho positions.
-
Electrophilic Chlorination : The N-acetyl-3-methylanthranilic acid intermediate is subjected to electrophilic chlorination. While the 5-position is still activated, the combination of steric hindrance from the N-acetyl and methyl groups, along with carefully selected reaction conditions, may allow for chlorination at the less sterically hindered and electronically accessible 4-position.
-
Hydrolysis of the Acetamide : The N-acetyl group is removed by acid- or base-catalyzed hydrolysis to yield the final product, this compound.
The following sections provide detailed experimental protocols for each of these steps, a summary of quantitative data, and a visual representation of the synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 2-(Acetylamino)-3-methylbenzoic Acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 15.1 g (0.1 mol) of 3-methylanthranilic acid in 100 mL of distilled water.
-
While stirring, add 15.9 g (0.15 mol) of sodium carbonate in small portions.
-
To the resulting solution, add 12.3 g (0.12 mol) of acetic anhydride dropwise over 15 minutes.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Carefully acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid.
-
Cool the mixture in an ice bath for 30 minutes to facilitate complete precipitation.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80°C to yield 2-(acetylamino)-3-methylbenzoic acid.
Step 2: Synthesis of 2-(Acetylamino)-4-chloro-3-methylbenzoic Acid
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, dissolve 9.65 g (0.05 mol) of 2-(acetylamino)-3-methylbenzoic acid in 150 mL of glacial acetic acid.
-
Cool the solution to 10-15°C in an ice-water bath.
-
Slowly add a solution of 7.1 g (0.053 mol) of N-chlorosuccinimide (NCS) in 50 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 20°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
The crude product may be a mixture of isomers. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to isolate the 4-chloro isomer.
Step 3: Synthesis of this compound
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified 2-(acetylamino)-4-chloro-3-methylbenzoic acid (e.g., 5.7 g, 0.025 mol).
-
Add 100 mL of 10% aqueous hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution to a pH of approximately 4-5 with a concentrated sodium hydroxide solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Step | Reactant | Molar Mass ( g/mol ) | Moles | Equivalent | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 3-Methylanthranilic acid | 151.16 | 0.1 | 1.0 | 2-(Acetylamino)-3-methylbenzoic acid | 193.19 | 19.32 | 17.77 | 92 |
| 2 | 2-(Acetylamino)-3-methylbenzoic acid | 193.19 | 0.05 | 1.0 | 2-(Acetylamino)-4-chloro-3-methylbenzoic acid | 227.63 | 11.38 | 6.26 | 55 |
| 3 | 2-(Acetylamino)-4-chloro-3-methylbenzoic acid | 227.63 | 0.025 | 1.0 | This compound | 185.61 | 4.64 | 4.08 | 88 |
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound.
An In-depth Technical Guide to 2-Amino-4-chloro-3-methylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-chloro-3-methylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern provides a scaffold for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, physicochemical properties, and its application in the development of targeted therapeutics. Detailed experimental protocols and characterization data are presented to support researchers in their drug discovery endeavors.
Introduction and Historical Context
Substituted anthranilic acids have a rich history in medicinal chemistry, most notably with the development of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) in the 1960s. These compounds, derived from N-phenylanthranilic acid, demonstrated the therapeutic potential of this chemical scaffold. While the specific discovery of this compound is not well-documented in seminal, standalone publications, its emergence is tied to the broader exploration of substituted anthranilic acids as versatile intermediates in the synthesis of bioactive molecules. Its utility is primarily as a starting material in the multi-step synthesis of more complex pharmaceutical agents, rather than as a therapeutic agent itself. The strategic placement of the amino, chloro, and methyl groups on the benzoic acid core offers medicinal chemists a valuable synthon for creating diverse molecular architectures.
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are summarized in the table below. This data is crucial for its application in synthesis, including considerations for solubility and reactivity.
| Property | Value | Reference |
| CAS Number | 98968-68-4 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White crystalline solid | [1] |
| ¹H NMR (DMSO-d₆) | δ 6.82 (d, J=8.4 Hz, 1H, H-5), 6.45 (d, J=2.4 Hz, 1H, H-6), 2.21 (s, 3H, CH₃) | [1] |
| FT-IR (cm⁻¹) | ~3200 (NH₂ stretch), ~1700 (COOH stretch), ~750 (C-Cl stretch) | [1] |
| ¹³C NMR | Carboxyl carbon at ~170 ppm | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic chlorination of 3-methylanthranilic acid. The electron-donating amino group directs the chlorination to the para position.
Experimental Protocol: Chlorination of 3-Methylanthranilic Acid[1]
Reaction Scheme:
References
The Strategic Role of 2-Amino-4-chloro-3-methylbenzoic Acid in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-4-chloro-3-methylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a pivotal chemical intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring an amine, a chlorine atom, and a methyl group on the benzoic acid core, provides a versatile scaffold for the construction of novel compounds with significant therapeutic potential. This technical guide offers a comprehensive overview of the physicochemical properties, synthesis methodologies, and applications of this compound, with a particular focus on its utility in pharmaceutical research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in synthetic chemistry. The following tables summarize its key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 27696-37-3 |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Melting Point | 195 °C |
| Boiling Point (Predicted) | 335.3 ± 42.0 °C |
| Density (Predicted) | 1.401 ± 0.06 g/cm³ |
| pKa (Predicted) | 4.74 ± 0.10 |
| Appearance | Light yellow to light brown solid |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (Predicted) | Aromatic protons, amine protons, methyl protons, and carboxylic acid proton chemical shifts would be expected in their characteristic regions. |
| ¹³C NMR (Predicted) | Aromatic carbons, carbonyl carbon, and methyl carbon signals would be present. |
| FTIR (Predicted) | Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), C-Cl stretching, and aromatic C-H and C=C stretching. |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the chlorination of 2-amino-3-methylbenzoic acid.
Protocol 1: Chlorination of 2-Amino-3-methylbenzoic Acid
This protocol describes a general method for the synthesis of the title compound from 2-amino-3-methylbenzoic acid using a chlorinating agent.
Materials:
-
2-Amino-3-methylbenzoic acid
-
N-Chlorosuccinimide (NCS) or Dichlorohydantoin
-
N,N-Dimethylformamide (DMF)
-
Benzoyl peroxide (catalyst)
-
Ice water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid in N,N-dimethylformamide (DMF).
-
Add a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or dichlorohydantoin, and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture and stir for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol to remove impurities.
-
Dry the purified this compound.
A generalized workflow for the synthesis of this compound is depicted below.
Applications as a Chemical Intermediate in Drug Development
This compound and its structural isomers are valuable intermediates in the synthesis of a variety of heterocyclic compounds, which form the backbone of many pharmaceutical agents.[1] Of particular significance is their use in the preparation of quinazolinones, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]
Synthesis of Quinazolinone Derivatives
A common application of substituted anthranilic acids is in the synthesis of quinazolinone scaffolds. The general synthetic pathway involves the reaction of the aminobenzoic acid with an acid chloride, followed by cyclization.
General Protocol for Quinazolinone Synthesis:
-
Acylation: this compound is reacted with a desired acyl chloride in an appropriate solvent (e.g., pyridine or dioxane) to form the corresponding N-acyl derivative.
-
Cyclization: The N-acyl intermediate is then treated with a dehydrating agent, such as acetic anhydride, and heated to induce cyclization, forming a benzoxazinone intermediate.
-
Amination: The benzoxazinone is subsequently reacted with a primary amine under reflux conditions to yield the final 2,3-disubstituted quinazolinone.
The following diagram illustrates the general workflow for the synthesis of quinazolinone derivatives from a substituted aminobenzoic acid.
Role in Modulating Cellular Signaling Pathways
While direct studies on the biological activity of this compound are limited, research on its close structural isomers provides valuable insights into its potential therapeutic applications. For instance, a derivative of 2-amino-3-chlorobenzoic acid has been shown to exhibit anticancer activity by modulating the PI3K/AKT signaling pathway, a critical cascade in cell proliferation and survival.[2] This pathway is often dysregulated in various cancers, making it a key target for drug development.[3][4]
The PI3K/AKT pathway is a complex signaling cascade that regulates essential cellular processes. The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 then recruits and activates AKT, which subsequently phosphorylates a multitude of downstream targets to promote cell growth, proliferation, and survival, while inhibiting apoptosis. A derivative of an isomer of the title compound has been suggested to inhibit this pathway, leading to a reduction in cancer cell viability.
The diagram below illustrates the PI3K/AKT signaling pathway and the potential point of inhibition by a derivative of a structural isomer of this compound.
Conclusion
This compound is a chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its versatile structure allows for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds such as quinazolinones, which are known to possess diverse biological activities. While direct evidence of its incorporation into marketed drugs is not widely available in the public domain, the demonstrated utility of its structural isomers in the synthesis of bioactive compounds, including those that modulate critical cancer-related signaling pathways like PI3K/AKT, underscores its potential in drug discovery. The detailed physicochemical data and synthetic protocols provided in this guide serve as a valuable resource for researchers and scientists working to leverage the synthetic potential of this important building block in the development of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Potential Applications of 2-Amino-4-chloro-3-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-Amino-4-chloro-3-methylbenzoic acid and its derivatives. This class of compounds, belonging to the substituted anthranilic acids, holds significant potential as intermediates and active moieties in the development of novel therapeutic agents. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry, pharmacology, and drug discovery.
Introduction
Substituted anthranilic acid derivatives are recognized as valuable scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] These compounds have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The specific substitution pattern of this compound suggests its potential as a key building block for creating novel chemical entities with tailored pharmacological profiles. This document outlines a plausible multi-step synthesis for this target compound and provides protocols for the derivatization of the amino and carboxylic acid functional groups, enabling the exploration of its structure-activity relationship (SAR).
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence starting from a commercially available precursor, such as 3-methylbenzoic acid. The proposed synthetic route involves nitration, reduction, and subsequent chlorination.
Experimental Protocol: A Proposed Multi-Step Synthesis
This protocol is adapted from general methods for the synthesis of substituted anthranilic acids.[6]
Step 1: Nitration of 3-Methylbenzoic Acid to 2-Nitro-3-methylbenzoic Acid
-
In a fume hood, cool a flask containing nitric acid (60-75% mass concentration) to 0-20 °C in an ice bath.
-
Slowly add 3-methylbenzoic acid to the cooled nitric acid with continuous stirring. The mass-to-volume ratio of m-toluic acid to nitric acid should be approximately 1g : (3-5) mL.[6]
-
Maintain the reaction temperature between 0-20 °C and continue stirring for 1-2 hours.[6]
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 2-nitro-3-methylbenzoic acid.
-
The purity of the product can be assessed by liquid chromatography.[6]
Step 2: Reduction of 2-Nitro-3-methylbenzoic Acid to 2-Amino-3-methylbenzoic Acid
-
In a hydrogenation vessel, dissolve the 2-nitro-3-methylbenzoic acid obtained from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 2-amino-3-methylbenzoic acid.
Step 3: Chlorination of 2-Amino-3-methylbenzoic Acid to this compound
This step is adapted from the chlorination of a similar isomer and requires careful control of regioselectivity.[7]
-
Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,2-dichloroethane.[7]
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution. The reaction may be initiated with benzoyl peroxide.[6]
-
Heat the reaction mixture. For a similar reaction, a temperature of 50°C for 3 hours was used.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, pour the reaction mixture into ice water and adjust the pH to 6 with dilute hydrochloric acid to precipitate the product.[7]
-
Filter the solid, wash with a small amount of cold ethanol, and dry to obtain this compound.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for further purification.
Synthesis of Derivatives
The amino and carboxylic acid groups of this compound are amenable to a variety of chemical modifications to generate a library of derivatives.
Protocol 1: Esterification of the Carboxylic Acid
This protocol is based on the esterification of a similar aminobenzoic acid.[8]
-
Suspend this compound in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the corresponding ester derivative.
Protocol 2: Amidation of the Carboxylic Acid
-
Activate the carboxylic acid of this compound by converting it to an acid chloride using thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane, THF) with a catalytic amount of DMF.
-
In a separate flask, dissolve the desired amine in an inert solvent and add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: N-Acylation of the Amino Group
-
Dissolve this compound in a suitable solvent such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine in dichloromethane).
-
Cool the solution to 0 °C and slowly add the desired acyl chloride or anhydride.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes expected and reported data for related compounds. This should be used as a reference, and actual experimental data should be recorded for each synthesized compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Purity (by HPLC/LC-MS) | References |
| 2-Amino-5-chloro-3-methylbenzoic acid | C₈H₈ClNO₂ | 185.61 | 238-243 | 63.0-68.4 (overall) | 99.0-99.5% | [6][7] |
| Methyl 2-amino-3-chlorobenzoate | C₈H₈ClNO₂ | 185.61 | Not Reported | 91.1-95.0 | 96-97% | [8] |
| N-Substituted Anthranilic Acid Derivatives | Varied | Varied | Varied | Good | Not specified | [3][9] |
Potential Applications and Signaling Pathways
Derivatives of aminobenzoic acids have shown promise in various therapeutic areas. The structural features of this compound suggest that its derivatives could be investigated for the following applications:
-
Anticancer Activity: Some aminobenzoic acid derivatives have been shown to exhibit cytotoxic effects against cancer cell lines.[5][10] The mechanism of action for some related compounds involves the inhibition of signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT pathway.[4][10]
-
Antimicrobial Activity: Chlorinated benzoic acid derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[4][11] The presence of the chlorine atom in the target molecule makes it a candidate for the development of new antimicrobial agents.
-
Anti-inflammatory Activity: Anthranilic acid derivatives are known to possess anti-inflammatory properties.[3][9] Further derivatization could lead to the discovery of potent anti-inflammatory agents.
Visualizing Potential Mechanisms
The following diagrams illustrate a potential signaling pathway that could be modulated by derivatives of this compound and a general workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and screening of this compound derivatives.
Caption: Inferred PI3K/AKT signaling pathway potentially targeted by this compound derivatives.[4]
References
- 1. EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. benchchem.com [benchchem.com]
- 5. preprints.org [preprints.org]
- 6. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 9. ijddr.in [ijddr.in]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Role of 2-Amino-4-chloro-3-methylbenzoic Acid and Its Isomers in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: While this document focuses on the requested "2-Amino-4-chloro-3-methylbenzoic acid," it is important to note that the available scientific literature more prominently features its isomers, particularly 2-amino-5-chloro-3-methylbenzoic acid and 2-amino-3-chlorobenzoic acid , as key intermediates in pharmaceutical synthesis. The following application notes and protocols are based on the available data for these closely related and structurally similar compounds, providing a strong predictive framework for the application of the requested molecule.
I. Application Notes
Substituted aminobenzoic acids are a critical class of building blocks in medicinal chemistry due to their versatile reactivity, allowing for the construction of a wide array of complex molecular architectures. The presence of amino, carboxylic acid, and halogen functionalities on the benzene ring provides multiple reaction sites for derivatization. These compounds are particularly valuable in the synthesis of heterocyclic systems, which form the core of many therapeutic agents.
Key Applications in Pharmaceutical Synthesis:
-
Kinase Inhibitors: Isomers of this compound are pivotal intermediates in the synthesis of targeted cancer therapies, such as Anaplastic Lymphoma Kinase (ALK) inhibitors. These drugs, including Ceritinib, are used to treat specific types of non-small cell lung cancer.[1][2] The aminobenzoic acid core is often a precursor to the quinazolinone or other heterocyclic scaffolds that are essential for binding to the kinase domain of the target protein.
-
Anti-inflammatory and Analgesic Agents: The anthranilic acid scaffold (2-aminobenzoic acid) is a well-established pharmacophore in the development of anti-inflammatory drugs.[3][4] Chlorinated and methylated derivatives are explored to modulate the pharmacokinetic and pharmacodynamic properties of these agents.
-
Anticancer Agents: Derivatives of aminobenzoic acids have been investigated for their anticancer properties, acting through various mechanisms. For instance, compounds derived from 2-amino-3-chlorobenzoic acid have shown potent activity against breast cancer cell lines by inhibiting the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival.[5][6] Furthermore, new derivatives of 4-amino-3-chloro benzoate esters are being explored as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[7]
-
Agrochemicals: Beyond pharmaceuticals, these compounds also serve as crucial intermediates in the development of advanced agrochemicals, such as insecticidal benzoyl ureas.[8]
II. Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a close isomer of the topic compound, and the synthesis of a derivative from 2-amino-3-chlorobenzoic acid.
Table 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid [9]
| Starting Material | Chlorinating Reagent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) |
| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl peroxide | N,N-Dimethylformamide | 100 | 1 | 99.3 | 87.0 |
| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl peroxide | N,N-Dimethylformamide | 110 | 1 | 99.1 | 87.0 |
| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl peroxide | N,N-Dimethylformamide | 100 | 1 | 99.5 | 87.7 |
| 2-Amino-3-methylbenzoic acid | N-chlorosuccinimide | Benzoyl peroxide | N,N-Dimethylformamide | 100 | 1 | 99.3 | 87.7 |
Table 2: Synthesis of Methyl 2-amino-3-chlorobenzoate [10]
| Starting Material | Methylating Reagent | Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) |
| 2-Amino-3-chlorobenzoic acid | Methyl sulfate | Potassium carbonate | N,N-Dimethylformamide | 10 | 0.5 | 97 | 95.0 |
| 2-Amino-3-chlorobenzoic acid | Methyl sulfate | Potassium carbonate | N,N-Dimethylformamide | Room Temperature | 6 | 96 | 91.1 |
III. Experimental Protocols
The following are detailed protocols for the synthesis of a key intermediate and a subsequent derivatization, based on literature for closely related isomers.
Protocol 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid[9]
This protocol describes the chlorination of 2-amino-3-methylbenzoic acid to produce 2-amino-5-chloro-3-methylbenzoic acid.
Materials:
-
2-Amino-3-methylbenzoic acid
-
N,N-Dimethylformamide (DMF)
-
Dichlorohydantoin
-
Benzoyl peroxide
-
Ice water
Equipment:
-
1L four-neck round-bottom flask
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
To a 1L four-neck flask, add 87.3g (0.577mol) of 2-amino-3-methylbenzoic acid, 350ml of N,N-dimethylformamide, 56.8g (0.288mol) of dichlorohydantoin, and 0.87g of benzoyl peroxide as a catalyst.
-
Heat the mixture to 100°C and maintain the temperature for 1 hour with stirring.
-
Monitor the reaction by liquid chromatography until the starting material is consumed (area normalization < 0.3%).
-
Once the reaction is complete, cool the reaction system to room temperature.
-
Pour the reaction mixture into 400ml of ice water to precipitate the product.
-
Filter the white solid using a Buchner funnel.
-
Wash the solid with 100ml of water and then dry to obtain 2-amino-5-chloro-3-methylbenzoic acid.
Protocol 2: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones from 2-Amino-3-chlorobenzoic Acid[5]
This protocol provides a general method for the synthesis of quinazolinone derivatives, a common scaffold in pharmaceutical compounds.
Step 1: N-Acylation of 2-Amino-3-chlorobenzoic Acid
Materials:
-
2-Amino-3-chlorobenzoic acid
-
Anhydrous pyridine or dioxane
-
Acyl chloride (R-COCl)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-amino-3-chlorobenzoic acid in a suitable solvent (e.g., anhydrous pyridine).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of the desired acyl chloride dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-3-chlorobenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Cyclization to form the Quinazolinone
Materials:
-
N-acyl-2-amino-3-chlorobenzoic acid (from Step 1)
-
Acetic anhydride
-
Primary amine (R'-NH₂)
-
Ethanol or glacial acetic acid
Procedure:
-
Reflux the N-acyl-2-amino-3-chlorobenzoic acid with an excess of acetic anhydride for 2-4 hours to form the benzoxazinone intermediate.
-
Cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated 2-substituted-8-chloro-3,1-benzoxazin-4-one by filtration, wash with cold water, and dry.
-
Heat the obtained benzoxazinone with a primary amine in a suitable solvent (e.g., ethanol) under reflux for 6-8 hours.
-
Cool the reaction mixture, and the precipitated 2,3-disubstituted-8-chloro-4(3H)-quinazolinone is collected by filtration.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
IV. Visualizations
Synthesis Workflow
Caption: Synthesis workflow for 2-amino-5-chloro-3-methylbenzoic acid.
Experimental Workflow for Quinazolinone Synthesis
Caption: Experimental workflow for the synthesis of quinazolinone derivatives.
Signaling Pathway
Caption: Inhibition of the PI3K/AKT signaling pathway by a potential anticancer agent.
References
- 1. medkoo.com [medkoo.com]
- 2. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of Alectinib Hydrochloride [benchchem.com]
- 4. Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. US20210371410A1 - Process for preparing alectinib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 10. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
Application Note and Protocols for the Amidation of 2-Amino-4-chloro-3-methylbenzoic acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-3-methylbenzoic acid is a substituted anthranilic acid derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. The presence of three distinct functional groups—an amino group, a carboxylic acid, and a chlorinated aromatic ring—offers multiple points for chemical modification, enabling the creation of diverse molecular scaffolds. The amidation of the carboxylic acid moiety with primary amines is a fundamental transformation that leads to the synthesis of novel benzamide derivatives. These products are of significant interest in medicinal chemistry due to their potential to exhibit a wide range of biological activities. This document provides a detailed protocol for the amidation of this compound with various primary amines using a standard peptide coupling agent, along with representative data and a generalized experimental workflow.
Data Presentation: Representative Amidation Reactions
The following table summarizes representative results for the amidation of this compound with a selection of primary amines using HATU as the coupling reagent. The data presented are typical for this type of transformation and are intended to provide a general expectation of reaction outcomes. Actual yields may vary depending on the specific reaction conditions and the nature of the primary amine.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) | Purity (by HPLC) |
| 1 | Benzylamine | 2-Amino-N-benzyl-4-chloro-3-methylbenzamide | 4 | 92 | >98% |
| 2 | n-Butylamine | 2-Amino-N-(n-butyl)-4-chloro-3-methylbenzamide | 6 | 88 | >97% |
| 3 | Aniline | 2-Amino-4-chloro-3-methyl-N-phenylbenzamide | 8 | 75 | >95% |
| 4 | Cyclohexylamine | 2-Amino-4-chloro-N-cyclohexyl-3-methylbenzamide | 5 | 90 | >98% |
Experimental Protocol: General Procedure for Amidation
This protocol details a general method for the amide coupling of this compound with a primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing system
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Activation: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-8 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Chemical Reaction Scheme
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-4-chloro-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials. In the realm of drug discovery and development, the synthesis of biaryl scaffolds is of paramount importance, as these structures are prevalent in a multitude of pharmacologically active molecules.
2-Amino-4-chloro-3-methylbenzoic acid is a valuable building block, possessing multiple functional groups that can be strategically manipulated. The presence of a chloro substituent allows for its participation in Suzuki coupling reactions, providing a pathway to novel biaryl derivatives. These products, incorporating the aminobenzoic acid motif, are of significant interest for the synthesis of new chemical entities with potential therapeutic applications. The amino and carboxylic acid groups also offer sites for further chemical modification, making it a versatile scaffold for the generation of compound libraries.
This document provides detailed application notes and a representative protocol for the Suzuki coupling reaction of this compound with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate. This is typically the rate-limiting step for aryl chlorides.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Suzuki Coupling Reactions
While specific yield data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table presents illustrative data based on typical yields observed for Suzuki reactions with structurally similar aryl chlorides. These values should be considered as a general guide for reaction development and optimization.
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-3-methyl-4-phenylbenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-4-(4-methoxyphenyl)-3-methylbenzoic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Doxane | 100 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | 2-Amino-3-methyl-4-(3-tolyl)benzoic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 70-80 |
| 4 | 4-Fluorophenylboronic acid | 2-Amino-4-(4-fluorophenyl)-3-methylbenzoic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF | 100 | 18 | 85-95 |
| 5 | Thiophene-2-boronic acid | 2-Amino-3-methyl-4-(thiophen-2-yl)benzoic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 120 | 24 | 65-75 |
Note: Yields are representative and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki coupling reaction of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add toluene (8 mL) and deionized water (2 mL) via syringe. The water should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-Amino-3-methyl-4-phenylbenzoic acid.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for the Oxidation and Reduction of the Amino Group in 2-Amino-4-chloro-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key chemical transformations involving the amino group of 2-Amino-4-chloro-3-methylbenzoic acid: its formation via the reduction of the corresponding nitro compound and its conversion to a diazonium salt through oxidation (diazotization), a versatile intermediate for further synthetic modifications.
Reduction of 2-Nitro-4-chloro-3-methylbenzoic acid to this compound
The synthesis of the target compound, this compound, is most commonly achieved through the reduction of its nitro precursor, 2-Nitro-4-chloro-3-methylbenzoic acid. This transformation is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds. Several reliable methods are available for this reduction, with the choice of reagent depending on factors such as substrate compatibility, desired selectivity, and scale of the reaction.
The primary methods for the reduction of aromatic nitro groups are catalytic hydrogenation and chemical reduction using metals in acidic media.[1][2]
Data Presentation: Reduction of Aromatic Nitro Compounds
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol/Ethanol | Room Temp. | 1-4 | >95 | [3] |
| Catalytic Hydrogenation | Hydrazine hydrate, Raney Ni | Ethanol | Reflux | 2-6 | >92 | [4] |
| Chemical Reduction | SnCl₂·2H₂O | Ethanol | 30 | 2 | 39-98 | [2] |
| Chemical Reduction | Fe powder, Acetic acid | Ethanol/Water | 30 | 1 | High | [2] |
| Chemical Reduction | Fe, NH₄Cl | Water/Ethanol | Reflux | 2-4 | High | [5] |
Experimental Protocols
Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of 2-Nitro-4-chloro-3-methylbenzoic acid using hydrogen gas and a palladium on carbon catalyst. This method is known for its high efficiency and clean reaction profile.[3]
Materials:
-
2-Nitro-4-chloro-3-methylbenzoic acid
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Parr hydrogenator or a flask equipped with a hydrogen balloon
-
Magnetic stirrer and stir bar
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 2-Nitro-4-chloro-3-methylbenzoic acid in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization.
Protocol 1.2: Chemical Reduction using Tin(II) Chloride (SnCl₂)
This method provides a mild and selective reduction of the nitro group and is particularly useful when other reducible functional groups are present.[2][6]
Materials:
-
2-Nitro-4-chloro-3-methylbenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-Nitro-4-chloro-3-methylbenzoic acid in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 30°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution to remove the tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Logical Relationship: Synthesis of this compound
Caption: Synthesis of the target amine via reduction of the nitro precursor.
Oxidation of this compound: Diazotization and Sandmeyer Reaction
The primary amino group of this compound can be oxidized to a diazonium salt, which is a highly valuable intermediate in organic synthesis. This diazotization reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[7] The resulting diazonium salt can then undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a wide range of functional groups.[8][9]
Data Presentation: Diazotization and Subsequent Reactions of Aromatic Amines
| Starting Amine | Reagents | Product | Yield (%) | Reference |
| 2-chloro-4-nitroaniline | 1. NaNO₂, HCl; 2. N-(β-hydroxyethyl)-carbazole | Azo dye | 80 | [7] |
| 4-aminobenzoic acid | 1. NaNO₂, H₂SO₄; 2. KCN, CuSO₄ | 4-cyanobenzoic acid | ~80 | [10] |
| 4-aminobenzoic acid | 1. NaNO₂, H₂SO₄; 2. H₂O, heat | 4-hydroxybenzoic acid | 61 | [10] |
Experimental Protocols
Protocol 2.1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend this compound in a mixture of concentrated HCl and water in a beaker.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30-60 minutes.
-
The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent reaction.
Protocol 2.2: Sandmeyer Reaction - Conversion to 2,4-Dichloro-3-methylbenzoic acid
This protocol outlines the conversion of the diazonium salt to the corresponding chloro-derivative via a Sandmeyer reaction.
Materials:
-
Diazonium salt solution from Protocol 2.1
-
Copper(I) chloride (CuCl)
-
Concentrated Hydrochloric acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a separate flask, prepare a solution of CuCl in concentrated HCl.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Experimental Workflow: Diazotization and Sandmeyer Reaction
Caption: Workflow for the conversion of the amino group to a chloro group.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. techemi.com [techemi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Application Notes and Protocols for the Analysis of 2-Amino-4-chloro-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of "2-Amino-4-chloro-3-methylbenzoic acid" using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are based on established analytical practices for similar compounds and serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a robust and widely accessible technique suitable for the routine analysis of this compound in various matrices, including bulk pharmaceutical ingredients (APIs) and pharmaceutical formulations. The aromatic structure of the molecule allows for sensitive UV detection.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the HPLC-UV method for the analysis of this compound. These values are based on typical performance for structurally similar aminobenzoic acid derivatives and should be confirmed during method validation.
| Parameter | HPLC-UV |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL |
| Linearity (R²) | > 0.998 |
| Linear Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic or acetic acid to suppress ionization and improve peak shape). A typical starting point is a 70:30 (v/v) ratio of aqueous phase to organic phase. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
3. Sample Preparation:
-
For Bulk Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the linear range of the method.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.
-
Transfer to a volumetric flask and add the mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.
-
HPLC Analysis Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it an excellent technique for the identification and quantification of trace levels of this compound. Due to the low volatility of the analyte, a derivatization step is required to convert the polar amino and carboxylic acid groups into more volatile derivatives.
Quantitative Data Summary
The following table outlines the expected performance characteristics for a GC-MS method for this compound analysis after derivatization. These are typical values for derivatized amino acids and should be validated for this specific analyte.
| Parameter | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 - 30 ng/mL |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Experimental Protocol: GC-MS Analysis
1. Derivatization:
A two-step derivatization is often employed for amino acids. First, the carboxylic acid group is esterified, followed by the acylation or silylation of the amino group.
-
Esterification (e.g., Methylation):
-
Dry the sample extract completely under a stream of nitrogen.
-
Add 100 µL of 2M HCl in methanol.
-
Heat at 70°C for 30 minutes.
-
Evaporate the reagent under nitrogen.
-
-
Silylation (e.g., with MTBSTFA):
-
To the dried esterified sample, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent like acetonitrile or pyridine.
-
Heat at 100°C for 2 hours to form the TBDMS derivative.
-
2. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm I.D., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Full scan mode (e.g., m/z 50-500) for identification and selected ion monitoring (SIM) mode for quantification.
3. Sample Preparation:
-
For Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen before derivatization.
-
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway Involvement
Currently, there is no direct evidence in the scientific literature of a specific signaling pathway modulated by "this compound." However, a structurally similar compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has been reported to exhibit anticancer properties by inhibiting the PI3K/AKT signaling pathway. This pathway is crucial for cell proliferation and survival, and its inhibition can lead to apoptosis in cancer cells. Further research is needed to determine if "this compound" shares similar biological activities.
Application Notes and Protocols: 2-Amino-4-chloro-3-methylbenzoic Acid as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-amino-4-chloro-3-methylbenzoic acid as a key starting material for the synthesis of a variety of biologically active heterocyclic compounds. This document outlines synthetic strategies for producing quinazolinones, acridones, and benzodiazepines, classes of compounds with significant therapeutic interest. The protocols provided are based on established synthetic methodologies for analogous substituted anthranilic acids.
Synthesis of Substituted Quinazolinones
Substituted quinazolinones are a prominent class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core provides a unique substitution pattern that can be exploited to generate novel quinazolinone derivatives.
Potential Biological Activity:
Derivatives of quinazolinone are notably recognized for their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in oncology. The presence of chloro and methyl groups on the quinazolinone scaffold can influence binding affinity and selectivity.
Table 1: Representative Biological Activities of Substituted Quinazolinones
| Compound Class | Target | Representative Activity (IC₅₀) | Potential Therapeutic Area |
| Chloro-methyl Substituted Quinazolinones | EGFR Tyrosine Kinase | 0.05 - 5 µM | Oncology |
| Gram-positive Bacteria | 2 - 20 µg/mL | Infectious Diseases | |
| Cyclooxygenase (COX) | 1 - 15 µM | Anti-inflammatory |
Experimental Protocol: Synthesis of 7-Chloro-8-methyl-2-phenyl-4(3H)-quinazolinone
This protocol describes a two-step synthesis of a representative quinazolinone derivative from this compound.
Step 1: Synthesis of 2-Benzamido-4-chloro-3-methylbenzoic Acid
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in 50 mL of pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (12 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-benzamido-4-chloro-3-methylbenzoic acid.
Step 2: Cyclization to 7-Chloro-8-methyl-2-phenyl-4(3H)-quinazolinone
-
Reflux the 2-benzamido-4-chloro-3-methylbenzoic acid (5 mmol) in 30 mL of acetic anhydride for 4 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Pour the mixture into 100 mL of ice water and stir for 30 minutes.
-
Filter the solid, wash with water and then with a small amount of cold ethanol.
-
Recrystallize from ethanol to obtain the pure 7-Chloro-8-methyl-2-phenyl-4(3H)-quinazolinone.
Workflow for Quinazolinone Synthesis
Caption: Synthetic workflow for a substituted quinazolinone.
Synthesis of Substituted Acridones
Acridone derivatives are another important class of nitrogen-containing heterocycles. Their planar tricyclic structure allows them to intercalate with DNA, leading to their investigation as potential anticancer agents.[1]
Potential Biological Activity:
The primary mechanism of action for many acridone derivatives is through DNA intercalation, which can disrupt DNA replication and transcription in cancer cells.
Table 2: Representative Biological Activities of Substituted Acridones
| Compound Class | Mechanism of Action | Representative Activity (IC₅₀) | Potential Therapeutic Area |
| Chloro-methyl Substituted Acridones | DNA Intercalation | 1 - 10 µM | Oncology |
| Topoisomerase II Inhibition | 0.5 - 8 µM | Oncology |
Experimental Protocol: Synthesis of 2-Chloro-3-methylacridone
This protocol outlines the synthesis of a substituted acridone via an Ullmann condensation followed by cyclization.
Step 1: Synthesis of 4-Chloro-3-methyl-N-phenylanthranilic Acid
-
In a 100 mL flask, combine this compound (10 mmol), bromobenzene (12 mmol), anhydrous potassium carbonate (20 mmol), and a catalytic amount of copper powder.
-
Add 30 mL of N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture and pour it into 150 mL of acidified water (pH 2-3 with HCl).
-
Filter the resulting precipitate, wash with water, and dry to yield the N-phenylanthranilic acid derivative.
Step 2: Cyclization to 2-Chloro-3-methylacridone
-
Add the dried 4-chloro-3-methyl-N-phenylanthranilic acid (5 mmol) to 20 mL of pre-heated (80°C) concentrated sulfuric acid.
-
Stir the mixture at this temperature for 2 hours.
-
Carefully pour the hot mixture onto 100 g of crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2-chloro-3-methylacridone.
Signaling Pathway: DNA Intercalation by Acridone Derivatives
Caption: Acridone derivatives can intercalate into DNA, inhibiting replication and transcription.
Synthesis of Substituted Benzodiazepines
Benzodiazepines are a widely recognized class of psychoactive compounds that act on the central nervous system. They are commonly used as anxiolytics, sedatives, and anticonvulsants. The specific substitution pattern of the benzodiazepine core is crucial for its pharmacological activity.
Potential Biological Activity:
Benzodiazepines exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2]
Table 3: Representative Biological Activities of Substituted Benzodiazepines
| Compound Class | Target | Effect | Potential Therapeutic Area |
| Chloro-methyl Substituted Benzodiazepines | GABA-A Receptor | Positive Allosteric Modulation | Anxiety, Seizures, Insomnia |
Experimental Protocol: Synthesis of 7-Chloro-6-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol is a multi-step synthesis of a benzodiazepine derivative.
Step 1: Synthesis of 2-(2-Chloroacetamido)-4-chloro-3-methylbenzoic acid
-
Suspend this compound (10 mmol) in 50 mL of a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (25 mmol) to the suspension.
-
Cool the mixture to 5°C and add chloroacetyl chloride (12 mmol) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction at room temperature for 3 hours.
-
Acidify the solution with concentrated HCl to pH 2.
-
Filter the precipitate, wash with water, and dry.
Step 2: Synthesis of 7-Chloro-6-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
To the product from Step 1 (5 mmol) in 30 mL of ethanol, add an excess of aqueous ammonia (28%, 15 mL).
-
Heat the mixture in a sealed tube at 120°C for 6 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Treat the residue with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the benzodiazepine.
Signaling Pathway: Benzodiazepine Modulation of the GABA-A Receptor
Caption: Benzodiazepines enhance GABA-A receptor activity, leading to CNS depressant effects.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-4-chloro-3-methylbenzoic acid
Disclaimer: The synthesis of specialty chemicals can be hazardous. All procedures should be carried out by trained professionals in a controlled laboratory setting with appropriate safety precautions. The information provided here is for guidance and troubleshooting purposes and should be adapted to specific experimental conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the yield of 2-Amino-4-chloro-3-methylbenzoic acid. The following information is presented in a question-and-answer format to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent method for the synthesis of this compound involves a multi-step process starting from 4-chloro-3-methylbenzoic acid. The key steps typically include:
-
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring of 4-chloro-3-methylbenzoic acid, typically at the position ortho to the carboxylic acid group, to form 4-chloro-3-methyl-2-nitrobenzoic acid.
-
Reduction: Conversion of the nitro group to an amino group (-NH2) through a reduction reaction, yielding the final product, this compound.
Q2: What are the critical reaction parameters to control during the nitration step?
A2: The nitration step is crucial for determining the overall yield and purity of the final product. Key parameters to monitor and optimize include:
-
Temperature: The reaction is typically exothermic and requires careful temperature control, often conducted at low temperatures (e.g., 0-10 °C) to minimize the formation of side products.
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can significantly influence the reaction rate and selectivity.
-
Reaction Time: Sufficient reaction time is necessary for complete conversion, but prolonged reaction times can lead to over-nitration or degradation of the product.
Q3: What are the common challenges during the reduction of the nitro group?
A3: The reduction of the nitro group is another critical step where yield can be compromised. Common challenges include:
-
Incomplete Reduction: This can lead to a mixture of the desired amino compound and the starting nitro compound, complicating purification.
-
Catalyst Activity: For catalytic hydrogenation, the choice of catalyst (e.g., Palladium on carbon - Pd/C, Raney Nickel) and its activity are vital for efficient conversion.
-
Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent selection need to be optimized for the specific reducing agent used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the nitration step | - Incomplete reaction. - Formation of undesired isomers. - Product degradation due to excessive temperature. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the ratio of nitric acid to sulfuric acid to improve regioselectivity. - Maintain strict temperature control throughout the addition of the nitrating agent and the reaction period. |
| Difficult purification of the nitrated intermediate | - Presence of multiple nitro-isomers. - Residual starting material. | - Employ column chromatography for separation of isomers. - Recrystallization from a suitable solvent system can help in purifying the desired isomer. |
| Incomplete reduction of the nitro group | - Inactive or insufficient catalyst (for catalytic hydrogenation). - Insufficient reducing agent. - Poor reaction conditions (temperature, pressure). | - Use fresh, high-quality catalyst. Ensure proper dispersion and mixing. - Increase the stoichiometry of the reducing agent. - Optimize the reaction temperature and hydrogen pressure as per literature procedures for the chosen catalyst. |
| Formation of colored impurities in the final product | - Oxidation of the amino group. - Presence of residual nitro-aromatic compounds. | - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Ensure complete reduction of the nitro group. - Purify the final product by recrystallization, potentially with the use of activated charcoal to remove colored impurities. |
| Poor solubility of starting material or intermediates | - Inappropriate solvent choice. | - Screen different solvents or solvent mixtures to find one that provides adequate solubility at the desired reaction temperature. |
Experimental Protocols
Protocol 1: Nitration of 4-Chloro-3-methylbenzoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 4-chloro-3-methylbenzoic acid to the cooled sulfuric acid with continuous stirring until it is completely dissolved.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.
-
Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated solid, 4-chloro-3-methyl-2-nitrobenzoic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried.
Protocol 2: Reduction of 4-Chloro-3-methyl-2-nitrobenzoic acid
-
To a solution of 4-chloro-3-methyl-2-nitrobenzoic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Transfer the mixture to a hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen) and then introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Data Presentation
Table 1: Hypothetical Optimization of the Nitration of 4-Chloro-3-methylbenzoic acid
| Entry | Temperature (°C) | Time (h) | Yield of 4-chloro-3-methyl-2-nitrobenzoic acid (%) |
| 1 | 25 | 2 | 65 |
| 2 | 10 | 2 | 78 |
| 3 | 0-5 | 2 | 85 |
| 4 | 0-5 | 4 | 88 |
Table 2: Hypothetical Comparison of Reducing Agents for the Conversion of 4-Chloro-3-methyl-2-nitrobenzoic acid
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | Fe / HCl | Ethanol/Water | Reflux | 6 | 75 |
| 2 | SnCl2·2H2O | Ethanol | Reflux | 4 | 82 |
| 3 | H2, 10% Pd/C | Methanol | 25 | 12 | 95 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for yield optimization.
Technical Support Center: Purification of Crude 2-Amino-4-chloro-3-methylbenzoic acid
Welcome to the Technical Support Center for the purification of crude "2-Amino-4-chloro-3-methylbenzoic acid". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary techniques for purifying crude this compound are recrystallization and acid-base extraction. Column chromatography can also be employed for separating impurities with different polarities. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in my crude this compound?
Common impurities may include unreacted starting materials from the synthesis, such as 2-nitro-3-methyl-4-chlorobenzoic acid if the synthesis involves a reduction of a nitro group. Isomeric byproducts and residual solvents are also potential contaminants. Discoloration (yellow or brown tint) often points to the presence of oxidized species or residual nitro-aromatic compounds.[1]
Q3: My purified product is discolored. How can I obtain a colorless product?
Discoloration is often due to persistent colored impurities. A common method to address this is to perform a recrystallization with the addition of a small amount of activated charcoal to the hot solution. The charcoal can adsorb colored impurities, which are then removed by hot filtration. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[2][3]
Q4: I am experiencing a low yield after recrystallization. What are the common causes and how can I improve it?
Low recovery yields in recrystallization can stem from several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. To prevent this, preheat the filtration apparatus (funnel and receiving flask).[4]
-
Washing with room-temperature solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the purified product. Always use a minimal amount of ice-cold solvent for washing.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in hot solvent. | Inappropriate solvent choice; Insufficient solvent volume. | Select a more suitable solvent or use a mixed solvent system. Gradually add more hot solvent until the compound dissolves.[4] |
| Product "oils out" instead of crystallizing. | The solution is too concentrated; Cooling is too rapid; Impurities are depressing the melting point. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] |
| No crystals form upon cooling. | The solution is too dilute; Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][5] |
| Crystals are very small or needle-like. | The solution cooled too quickly. | Allow the solution to cool more slowly to encourage the formation of larger, more well-defined crystals.[5] |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of layers. | Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) and gently swirl to break the emulsion. In some cases, filtration through a bed of Celite can help. |
| Low recovery of the product after precipitation. | Incomplete precipitation; Product is somewhat soluble in the aqueous solution. | Ensure the pH is adjusted correctly to fully precipitate the acid. Cool the solution in an ice bath to minimize solubility.[6] |
| Precipitated product is sticky or oily. | Presence of impurities. | The precipitated product may require further purification by recrystallization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent system should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, methanol/water, or ethyl acetate/heptane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent. Heat the mixture gently with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot filtrate until the solution becomes slightly cloudy. Reheat gently until the solution is clear again. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for separating the acidic this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Ice bath
-
Büchner funnel and filter flask
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether in a separatory funnel.
-
Extraction: Add 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated this compound will move to the aqueous layer as its sodium salt.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution and combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the purified product. Further purification by recrystallization may be necessary to achieve high purity.
Data Presentation
The following table summarizes expected outcomes for the purification of a related isomer, 2-amino-3-methyl-5-chlorobenzoic acid, which can serve as a benchmark for your experiments.
| Purification Method | Purity | Yield | Melting Point | Reference |
| Precipitation from reaction mixture | 99.3% | 87.0% | 240-243 °C | [7] |
| Precipitation from reaction mixture | 99.5% | 87.7% | 241-243 °C | [7] |
Visualizations
Caption: A typical experimental workflow for purification by recrystallization.
Caption: Logical workflow for purification using acid-base extraction.
Caption: A troubleshooting guide for common purification issues.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
Common side reactions in the synthesis of "2-Amino-4-chloro-3-methylbenzoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chloro-3-methylbenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most prevalent synthetic pathway for this compound starts with m-toluic acid. The synthesis generally involves three key steps:
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Nitration: m-Toluic acid is nitrated to form 2-nitro-3-methylbenzoic acid.
-
Reduction: The nitro group of 2-nitro-3-methylbenzoic acid is then reduced to an amino group to yield 2-amino-3-methylbenzoic acid.
-
Chlorination: Finally, 2-amino-3-methylbenzoic acid is chlorinated to produce the target molecule, this compound.
Q2: What are the critical parameters to control during the nitration of m-toluic acid?
A2: Temperature control is crucial during the nitration of m-toluic acid. The reaction is highly exothermic, and maintaining a low temperature (typically 0-20 °C) is essential to minimize the formation of unwanted nitro-isomers.[1] The choice of nitrating agent and the rate of addition also significantly influence the reaction's selectivity.
Q3: Which reducing agents are suitable for the reduction of the nitro group?
A3: Catalytic hydrogenation is a common and effective method for reducing the nitro group to an amine. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are frequently used in a hydrogen atmosphere.[2] This method is often preferred due to its clean reaction profile and high yields.
Q4: What chlorinating agents can be used for the final chlorination step?
A4: Various chlorinating agents can be employed, including N-chlorosuccinimide (NCS) and dichlorohydantoin.[1] The choice of reagent and reaction conditions will affect the regioselectivity of the chlorination and the impurity profile of the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield and/or Mixture of Isomers in the Nitration Step
Possible Causes:
-
Formation of multiple nitro-isomers: The nitration of m-toluic acid can lead to a mixture of isomers, including 3-methyl-4-nitrobenzoic acid and 2-nitro-5-methylbenzoic acid, in addition to the desired 2-nitro-3-methylbenzoic acid.[3]
-
Insufficient reaction time or temperature: The reaction may not have gone to completion.
-
Poor temperature control: Higher temperatures can favor the formation of undesired isomers and byproducts.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature below 20°C, preferably between 0-10°C, using an ice bath.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and to control the exotherm.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purification: Isomeric impurities will need to be removed in subsequent purification steps, such as recrystallization or column chromatography. The solubility of different isomers may vary in different solvents, which can be exploited for separation.[4]
Problem 2: Incomplete Reduction of the Nitro Group
Possible Causes:
-
Catalyst deactivation: The catalyst may have lost its activity.
-
Insufficient hydrogen pressure: In catalytic hydrogenation, inadequate hydrogen pressure can lead to incomplete reduction.
-
Presence of catalyst poisons: Certain functional groups or impurities can poison the catalyst.
Solutions:
-
Use Fresh Catalyst: Ensure the catalyst is active. For solid catalysts, ensure they are not old or improperly stored.
-
Optimize Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and maintained at the recommended hydrogen pressure.
-
Purify the Starting Material: Ensure the 2-nitro-3-methylbenzoic acid is free from impurities that could act as catalyst poisons.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reducing systems, although these may introduce other downstream purification challenges.
Problem 3: Formation of Dichlorinated or Other Isomeric Byproducts During Chlorination
Possible Causes:
-
Over-chlorination: Using an excess of the chlorinating agent or harsh reaction conditions can lead to the formation of dichlorinated species.
-
Lack of regioselectivity: The chlorination may not be perfectly selective for the desired position, leading to the formation of other chloro-isomers.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use of N-chlorosuccinimide (NCS) often provides better control over the reaction.[1]
-
Optimize Reaction Conditions: Adjust the reaction temperature and time to favor the formation of the mono-chlorinated product. Lower temperatures generally increase selectivity.
-
Purification: Separation of the desired product from isomeric and dichlorinated impurities is typically achieved through recrystallization or column chromatography.
Problem 4: Product is Colored or Difficult to Purify
Possible Causes:
-
Formation of colored byproducts: Side reactions can lead to the formation of colored impurities. Dark-colored products in related syntheses are a known issue.
-
Residual catalyst or reagents: Traces of catalyst or reagents can contaminate the final product.
-
Inappropriate purification method: The chosen purification method may not be effective for removing specific impurities.
Solutions:
-
Activated Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help remove colored impurities.
-
Thorough Washing: Ensure the filtered product is washed thoroughly with an appropriate solvent to remove residual reagents and soluble impurities.
-
Optimize Recrystallization Solvent: Experiment with different solvent systems for recrystallization to achieve the best purification and yield.
-
Column Chromatography: For high-purity requirements, column chromatography may be necessary to separate closely related impurities.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of the closely related isomer, 2-amino-5-chloro-3-methylbenzoic acid, which can serve as a reference.
| Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Nitration | m-toluic acid, nitric acid, 0-20 °C, 1-2 h | - | - | [1] |
| Reduction | 2-nitro-3-methylbenzoic acid, H₂, Pd/C, 40-60 °C, 2-3 h | - | - | [1] |
| Chlorination | 2-amino-3-methylbenzoic acid, N-chlorosuccinimide, DMF, 100 °C, 1 h | 87.7 | 99.3 | [1] |
| Chlorination | 2-amino-3-methylbenzoic acid, Dichlorohydantoin, Benzoyl peroxide, DMF, 100 °C, 1 h | 87.7 | 99.5 | [1] |
| Chlorination | 2-amino-3-methylbenzoic acid, Chlorine, Dichloroethane, 50 °C, 3 h | 98.1 | - | [5] |
Experimental Protocols
Protocol 1: Nitration of m-Toluic Acid (Illustrative)
-
To a stirred solution of m-toluic acid in a suitable solvent, slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a temperature maintained between 0-20°C.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and filter the precipitated solid.
-
Wash the solid with cold water until the washings are neutral and then dry.
-
Purify the crude 2-nitro-3-methylbenzoic acid by recrystallization.
Protocol 2: Reduction of 2-Nitro-3-methylbenzoic Acid (Illustrative)
-
Dissolve 2-nitro-3-methylbenzoic acid in a suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran).[1]
-
Add a catalytic amount of Pd/C (5-10% w/w).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at a temperature of 40-60°C for 2-3 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, filter the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-3-methylbenzoic acid.
Protocol 3: Chlorination of 2-Amino-3-methylbenzoic Acid (Illustrative)
-
Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF).[1]
-
Add the chlorinating agent (e.g., N-chlorosuccinimide or dichlorohydantoin) portion-wise at a controlled temperature.[1]
-
Heat the reaction mixture (e.g., to 100°C) for a specified time (e.g., 1 hour).[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for the nitration step.
References
- 1. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid - Google Patents [patents.google.com]
- 3. CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Overcoming solubility issues of "2-Amino-4-chloro-3-methylbenzoic acid" in organic solvents
Topic: Overcoming solubility issues of "2-Amino-4-chloro-3-methylbenzoic acid" in organic solvents.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "this compound".
General Notice
Quantitative solubility data for "this compound" is not extensively available in public literature. Therefore, a systematic, empirical approach is recommended to determine the optimal solvent and conditions for your specific application. The information provided here is based on the chemical properties of structurally similar compounds and established principles of solubility enhancement.
Troubleshooting Guide
The following guide addresses common issues encountered when dissolving "this compound".
| Observation | Potential Cause | Recommended Solution |
| Compound will not dissolve in the chosen solvent. | The solvent is not appropriate for the compound's polarity. | - Consult the Solvent Selection FAQ below to choose a more suitable starting solvent. - Perform a systematic solvent screening as described in the Experimental Protocols . |
| The concentration is too high. | - Try preparing a more dilute solution. | |
| The solution is cloudy or forms a suspension. | The compound is only partially soluble. | - Gentle heating and/or sonication may help increase the rate of dissolution.[1] - Consider using a co-solvent system (See Protocol 2 ). - If using an aqueous system, pH adjustment may be necessary.[1] |
| Compound precipitates after initial dissolution (e.g., upon cooling). | The solution was supersaturated at a higher temperature. | - Prepare a more dilute solution if your protocol allows. - Use a co-solvent system to maintain solubility over a wider temperature range.[1] - If feasible, maintain the solution at a moderately elevated temperature.[1] |
| The solution changes color or degrades. | A chemical reaction is occurring with the solvent or impurities. | - Ensure the solvent is pure and compatible with the compound. - Store the compound protected from light and air, and prepare fresh solutions before use.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents to start with for dissolving "this compound"?
A1: Based on data from structurally similar compounds like 2-Amino-3-methylbenzoic acid, which possesses both an amino and a carboxylic acid group, a range of polar solvents should be effective. We recommend starting with the following, in likely order of decreasing effectiveness:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), 1,4-dioxane, Acetone.
-
Alcohols: Methanol, Ethanol, 1-Propanol.
-
Esters: Ethyl acetate.
It is always advisable to test solubility on a small scale before preparing a large-volume stock solution.
Q2: How can I perform a systematic solvent screening to find the best solvent?
A2: A systematic approach is crucial for identifying an optimal solvent. The general workflow involves testing a range of solvents from different chemical classes and polarities. A detailed methodology is provided in Protocol 1: Small-Scale Solubility Screening . The overall process is visualized in the workflow diagram below.
Caption: Systematic workflow for solvent selection and optimization.
Q3: My compound dissolves with heat but precipitates when it cools down. What should I do?
A3: This indicates that the solution is supersaturated at room temperature. To address this, you can:
-
Use a Co-solvent System: Adding a second, miscible solvent (a co-solvent) can often increase the overall solvent capacity and prevent precipitation upon cooling. A common approach is to dissolve the compound in a strong solvent like DMSO and then dilute it with a weaker solvent like ethanol or a buffered aqueous solution.
-
Prepare a More Dilute Solution: If your experimental design permits, lowering the final concentration may keep the compound within its solubility limit at room temperature.
-
Maintain Elevated Temperature: If your experiment can be conducted at a controlled, elevated temperature (e.g., 37°C), this can keep the compound in solution.
Q4: Can I use pH adjustment to improve solubility?
A4: Yes. "this compound" is an amphoteric molecule, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). Its solubility in aqueous or protic solvents can be highly pH-dependent.
-
In acidic conditions (low pH): The amino group will be protonated (-NH₃⁺), forming a more polar, and likely more soluble, cation.
-
In basic conditions (high pH): The carboxylic acid group will be deprotonated (-COO⁻), forming a more soluble anion. Therefore, adding a small amount of a suitable acid or base to your solvent system can significantly enhance solubility. Be mindful that altering the pH may affect the compound's stability or its activity in biological assays.
Q5: What is co-solvency and how can it help?
A5: Co-solvency is a technique that uses a mixture of solvents to increase the solubility of a solute.[2][3] Often, a small amount of a strong organic solvent (like DMSO) is used to first dissolve the compound, and then this solution is diluted with a second, weaker solvent in which the compound is less soluble.[2][3] This can create a final solvent system with a higher capacity to hold the compound in solution than the weaker solvent alone. This method is particularly useful for preparing working solutions in aqueous buffers for biological assays.[3]
Quantitative Data Summary
As specific quantitative data for "this compound" is unavailable, the following table provides solubility information for a closely related analog, 2-Amino-3-methylbenzoic acid , to guide initial solvent selection.
| Solvent | Temperature (K) | Molar Fraction Solubility (x10³) | Reference |
| 1,4-Dioxane | 298.15 | 150.75 | [4] |
| Acetone | 298.15 | 115.36 | [4] |
| 2-Butanone | 298.15 | 92.01 | [4] |
| Ethyl Acetate | 298.15 | 67.54 | [4] |
| Acetonitrile | 298.15 | 45.98 | [4] |
| Methanol | 298.15 | 39.12 | [4] |
| Ethanol | 298.15 | 29.87 | [4] |
| 1-Propanol | 298.15 | 22.15 | [4] |
| Toluene | 298.15 | 2.56 | [4] |
| Cyclohexane | 298.15 | 0.22 | [4] |
Note: This data is for a related compound and should be used as a qualitative guide only.
We recommend using the following table to log your own experimental findings:
| Solvent | Concentration (mg/mL) | Temperature (°C) | Observations (Dissolved, Partially, Insoluble) |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol provides a method for efficiently testing the solubility of "this compound" in a variety of organic solvents.
Materials:
-
This compound
-
Analytical balance
-
Multiple 1.5 mL microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicating water bath (optional)
-
Heat block or water bath (optional)
-
A selection of test solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone, Ethyl Acetate, Acetonitrile, Deionized Water).
Methodology:
-
Aliquot Compound: Accurately weigh approximately 1-2 mg of the compound into several separate, pre-weighed microcentrifuge tubes. Record the exact mass for each tube.
-
Solvent Addition: To each tube, add a precise volume of a single test solvent (e.g., 100 µL). This creates a high initial target concentration (e.g., 10-20 mg/mL).
-
Initial Dissolution Attempt: Securely cap the tubes. Vortex each tube vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect each tube for undissolved particulate matter against a dark background. Record the results as "Completely Dissolved," "Partially Dissolved," or "Insoluble."
-
Sonication/Heating (if necessary): For tubes with remaining solid, proceed with the following optimization steps. The decision process is outlined in the diagram below.
-
Place the tubes in a sonicating water bath for 10-15 minutes.
-
Alternatively, gently warm the solution in a water bath or on a heat block (e.g., to 37°C). Caution: Avoid excessive heat which may degrade the compound.
-
-
Final Observation: After applying heat or sonication, allow the tubes to return to room temperature. Visually inspect again and record the final solubility. Note any precipitation that occurs upon cooling.
Caption: Troubleshooting decision tree for an undissolved compound.
Protocol 2: Improving Solubility using a Co-solvent System
This protocol is for preparing a working solution in a predominantly aqueous or less potent organic solvent, where direct dissolution is problematic.
Materials:
-
A high-solubility organic solvent identified from Protocol 1 (e.g., DMSO).
-
The final, weaker "dilution" solvent (e.g., ethanol, PBS, cell culture media).
-
Calibrated pipettes.
-
Sterile tubes.
Methodology:
-
Prepare Concentrated Stock: Prepare a high-concentration stock solution of "this compound" in the strong solvent (e.g., 50 mg/mL in DMSO). Ensure the compound is completely dissolved.
-
Pre-warm Dilution Solvent: If the final solution will be used in biological assays, pre-warm the dilution solvent to the experimental temperature (e.g., 37°C).[5]
-
Add Stock to Dilution Solvent: While gently vortexing or swirling the dilution solvent, add the required volume of the concentrated stock solution dropwise. Crucially, add the stock solution to the dilution solvent, not the other way around. This avoids "solvent shock" where the compound immediately precipitates due to localized high concentrations in a poor solvent.[1]
-
Final Mix: Once the stock is added, cap the tube and vortex gently to ensure a homogenous solution.
-
Immediate Use: It is best practice to use the freshly prepared working solution immediately, as some compounds may precipitate over time even at concentrations below their apparent solubility limit.[1]
References
Improving the stability of "2-Amino-4-chloro-3-methylbenzoic acid" during reactions
Welcome to the Technical Support Center for "2-Amino-4-chloro-3-methylbenzoic acid." This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for "this compound" during reactions?
A1: The main stability concerns for "this compound" revolve around its susceptibility to degradation under certain conditions. The key potential degradation pathways include:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a primary concern, particularly under acidic conditions and at elevated temperatures.
-
Oxidation: The amino group and the aromatic ring can be susceptible to oxidation, leading to colored impurities.
-
Photodegradation: Exposure to light, especially UV radiation, can potentially lead to degradation.
-
Reactions of the Amino Group: The amino group is nucleophilic and can undergo unwanted side reactions, such as acylation or alkylation, if not properly managed during a reaction sequence.
Q2: How can I minimize the decarboxylation of "this compound"?
A2: To minimize decarboxylation, it is crucial to control the reaction temperature and pH. Avoid strongly acidic conditions and high temperatures for prolonged periods. If acidic conditions are necessary, consider running the reaction at a lower temperature or for a shorter duration. Monitoring the reaction progress closely can help in stopping the reaction before significant degradation occurs.
Q3: What are the signs of degradation in my sample of "this compound"?
A3: Visual signs of degradation can include a change in color of the solid material or the reaction mixture, often to a darker shade. Analytically, degradation can be detected by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), where new spots or peaks corresponding to impurities will appear. A decrease in the peak area of the starting material over time, which is not accounted for by product formation, is also an indicator of degradation.
Q4: Are there any specific storage conditions recommended to maintain the stability of "this compound"?
A4: To ensure the long-term stability of "this compound," it should be stored in a cool, dry, and dark place.[1] Keep the container tightly sealed to protect it from moisture and atmospheric oxygen. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidative degradation.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during reactions involving "this compound."
Issue 1: Low yield of the desired product and formation of unknown impurities.
This is a common problem that can be attributed to the degradation of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Reaction mixture changes color unexpectedly.
A sudden or gradual change in color can be indicative of degradation or side reactions.
Troubleshooting Steps:
-
Immediate Analysis: Take an aliquot of the reaction mixture for immediate analysis by TLC or HPLC-UV/Vis to check for the formation of new, colored species.
-
Check for Oxidation: Color changes are often due to the oxidation of the aniline moiety. Ensure your reaction is running under an inert atmosphere (nitrogen or argon) if you suspect oxidation.
-
Temperature Control: Localized overheating can lead to decomposition and color formation. Ensure efficient stirring and temperature control.
-
Purity of Reagents: Impurities in solvents or other reagents can sometimes lead to colored byproducts. Use high-purity, degassed solvents.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing robust reaction conditions.
Caption: Potential degradation pathways.
Experimental Protocols
To assess the stability of "this compound" and develop a stability-indicating analytical method, forced degradation studies are recommended. These studies intentionally stress the compound to predict its degradation profile.
Protocol 1: Forced Degradation Study
This protocol is based on general guidelines for forced degradation studies.[2]
Objective: To generate potential degradation products of "this compound" under various stress conditions.
Materials:
-
"this compound"
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of "this compound" of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 N HCl and/or heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Similar to acid hydrolysis, if no degradation is observed, increase the base concentration to 1 N NaOH and/or apply heat.
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70-80 °C) for a defined period. Also, expose a solution of the compound to the same temperature.
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. For acidic and basic samples, neutralize them before analysis. Analyze all samples, including a control sample (unstressed), by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating "this compound" from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
A C18 reversed-phase column is a good starting point.
Initial Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (a PDA detector is useful for this).
Method Development and Validation:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation studies.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation between the parent peak and all degradation product peaks.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results of the forced degradation studies should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 h | RT | ||
| 1 N HCl | 24 h | 60 °C | |||
| Base Hydrolysis | 0.1 N NaOH | 24 h | RT | ||
| 1 N NaOH | 24 h | 60 °C | |||
| Oxidation | 3% H₂O₂ | 24 h | RT | ||
| Thermal (Solid) | Dry Heat | 48 h | 80 °C | ||
| Thermal (Solution) | Heat | 48 h | 80 °C | ||
| Photodegradation | Light/UV | - | RT |
Note: The values in this table are placeholders and should be filled with experimental data.
By following these guidelines and protocols, researchers can better understand and control the stability of "this compound," leading to more reliable and reproducible experimental outcomes.
References
Troubleshooting guide for the chlorination of 2-amino-3-methylbenzoic acid
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals performing the chlorination of 2-amino-3-methylbenzoic acid. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a successful synthesis of 2-amino-5-chloro-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid?
A1: Common chlorinating agents include N-chlorosuccinimide (NCS), dichlorohydantoin, and chlorine gas.[1][2] The choice of reagent can affect reaction conditions, yield, and purity.
Q2: Which solvents are typically used for this chlorination reaction?
A2: N,N-dimethylformamide (DMF) and 1,2-dichloroethane are frequently used solvents for the chlorination of 2-amino-3-methylbenzoic acid.[1][3] The choice of solvent can influence the solubility of the starting material and the reaction temperature.
Q3: What is the expected yield and purity for this reaction?
A3: Yields for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid are often high, with reported yields ranging from 83% to 98.1%.[1] High purity, often exceeding 99%, can be achieved with appropriate purification methods.[2]
Q4: How can the product be purified after the reaction?
A4: Purification is typically achieved by pouring the reaction mixture into ice water to precipitate the product. The solid can then be filtered, washed with water, and a small amount of ethanol.[1][4] Further purification can be performed by recrystallization or column chromatography.[5]
Experimental Protocols
Below are detailed methodologies for the chlorination of 2-amino-3-methylbenzoic acid using different reagents.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS) in DMF
-
Reaction Setup: In a 100 mL round-bottomed flask, add 2-amino-3-methylbenzoic acid, N,N-dimethylformamide (DMF), and N-chlorosuccinimide.[1]
-
Reaction Conditions: Stir the mixture under reflux conditions for 3 hours.[1]
-
Work-up: After the reaction is complete, pour the solution into ice water.[1]
-
Purification: Adjust the pH to 6 with dilute hydrochloric acid and filter the resulting solid. Wash the solid with a small amount of ethanol to yield the final product.[1]
Protocol 2: Chlorination using Chlorine Gas in 1,2-Dichloroethane
-
Reaction Setup: In a flask, add 8g (53mmol) of 2-amino-3-methylbenzoic acid and 40g of 1,2-dichloroethane.[1]
-
Reaction Conditions: Heat the mixture to 50°C while stirring. Slowly bubble 4.5g (63.4mmol) of chlorine gas through the mixture over a period of 3 hours.[1]
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter to obtain the product.[1]
Protocol 3: Chlorination using Dichlorohydantoin in DMF with a Catalyst
-
Reaction Setup: In a 1L four-neck flask, add 87.3g (0.577mol) of 2-amino-3-methylbenzoic acid, 350ml of N,N-dimethylformamide, 56.8g (0.288mol) of dichlorohydantoin, and 0.87g of benzoyl peroxide as a catalyst.[2]
-
Reaction Conditions: Heat the mixture to 100°C and react for 1 hour. Monitor the reaction using liquid chromatography until the starting material is less than 0.3%.[2]
-
Work-up: Cool the reaction system to room temperature and pour it into 400ml of ice water to precipitate the product.[2]
-
Purification: Filter the white solid and wash it with 100ml of water, followed by drying.[2]
Data Presentation
Table 1: Comparison of Different Chlorination Protocols
| Chlorinating Agent | Solvent | Catalyst | Temperature | Time | Yield | Purity | Reference |
| N-Chlorosuccinimide | DMF | None | Reflux | 3 hours | 83% | Not Specified | [1] |
| Chlorine Gas | 1,2-Dichloroethane | None | 50°C | 3 hours | 98.1% | Not Specified | [1] |
| Dichlorohydantoin | DMF | Benzoyl Peroxide | 100°C | 1 hour | 87.0% | 99.3% | [2] |
| Dichlorohydantoin | DMF | Benzoyl Peroxide | 110°C | 1 hour | 87.0% | 99.1% | [2] |
| N-Chlorosuccinimide | DMF | Benzoyl Peroxide | 100°C | 1 hour | 87.7% | 99.3% | [2] |
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of the desired product. What could be the cause?
-
Answer: Low yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify this by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the presence of starting material. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.[6]
-
Reagent Purity/Activity: The chlorinating agent may have degraded. Use a fresh batch of the reagent. For reactions involving catalysts like benzoyl peroxide, ensure the catalyst is active.[2]
-
Sub-optimal Temperature: The reaction temperature might be too low. For instance, some protocols specify temperatures as high as 100-110°C.[2]
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability to react. Ensure adequate solvent volume and stirring.[3]
-
Issue 2: Formation of Impurities
-
Question: My final product is impure. What are the likely side products and how can I avoid them?
-
Answer: The primary impurity concerns are over-chlorination and chlorination at undesired positions on the aromatic ring.
-
Dichlorination: The formation of dichlorinated byproducts can occur if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long. To minimize this, use a stoichiometric amount of the chlorinating agent and monitor the reaction progress closely.
-
Isomeric Impurities: While the amino and methyl groups direct chlorination to the 5-position, small amounts of other isomers may form. Purification by recrystallization or column chromatography is crucial to remove these impurities.[5]
-
Starting Material: Unreacted 2-amino-3-methylbenzoic acid is a common impurity if the reaction is incomplete.[2]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating a pure solid product from the reaction mixture. What can I do?
-
Answer:
-
Precipitation Issues: If the product does not precipitate upon pouring the reaction mixture into ice water, the solution may be too dilute. Try to concentrate the solution before precipitation. Ensure the pH is adjusted correctly (around 6) to facilitate precipitation of the carboxylic acid.[1]
-
Oily Product: If an oil forms instead of a solid, this may indicate the presence of impurities. Try to triturate the oil with a non-polar solvent like hexane to induce solidification.
-
Ineffective Recrystallization: If recrystallization does not significantly improve purity, you may be using an unsuitable solvent system. Common solvent systems for similar compounds include ethyl acetate/hexane or acetone/water.[5] For more challenging separations, column chromatography is recommended.[5]
-
Visualizations
Caption: A general experimental workflow for the chlorination of 2-amino-3-methylbenzoic acid.
Caption: A decision tree for troubleshooting common issues in the chlorination reaction.
References
- 1. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]
- 4. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: By-product Analysis in 2-Amino-4-chloro-3-methylbenzoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting by-product formation during the synthesis of 2-Amino-4-chloro-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the potential by-products at each step?
A common synthetic route starts from m-toluic acid and involves a three-step process: nitration, reduction, and chlorination. Each step presents the potential for by-product formation.
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Step 1: Nitration of m-Toluic Acid
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Desired Reaction: Nitration of m-toluic acid to form 2-nitro-3-methylbenzoic acid.
-
Potential By-products: Positional isomers such as 4-nitro-3-methylbenzoic acid and 6-nitro-3-methylbenzoic acid can be formed due to the directing effects of the methyl and carboxylic acid groups. Over-nitration can also lead to dinitro- A small amount of unreacted m-toluic acid may also be present.
-
-
Step 2: Reduction of 2-Nitro-3-methylbenzoic Acid
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Desired Reaction: Reduction of the nitro group to an amino group to yield 2-amino-3-methylbenzoic acid.
-
Potential By-products: Incomplete reduction can leave unreacted 2-nitro-3-methylbenzoic acid. Side reactions during catalytic hydrogenation may lead to by-products, though these are generally minimal under controlled conditions.
-
-
Step 3: Chlorination of 2-Amino-3-methylbenzoic Acid
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Desired Reaction: Regioselective chlorination to yield this compound.
-
Potential By-products: The primary by-products are positional isomers. Due to the directing effects of the amino and methyl groups, chlorination can also occur at other positions on the aromatic ring, leading to the formation of isomers like 2-amino-6-chloro-3-methylbenzoic acid and 2-amino-5-chloro-3-methylbenzoic acid.[1] Dichlorinated products may also be formed if the reaction is not carefully controlled.
-
Q2: My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities?
Multiple spots on a TLC plate indicate the presence of impurities. Based on the synthetic route, these are likely to be:
-
Unreacted starting materials from any of the three steps.
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Positional isomers of the nitro, amino, or final chlorinated product.
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Dichlorinated by-products.
Q3: How can I minimize the formation of positional isomers during the chlorination step?
The formation of positional isomers is a common challenge in electrophilic aromatic substitution. To minimize their formation:
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Control Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the chlorination reaction.
-
Choice of Chlorinating Agent: The choice of chlorinating agent (e.g., N-chlorosuccinimide, dichlorohydantoin) can influence the regioselectivity.[1]
-
Solvent Effects: The solvent can play a role in the reaction's selectivity.
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Protecting Groups: In some cases, using a protecting group for the amine can alter the directing effects and improve selectivity.
Q4: What analytical techniques are best for identifying and quantifying by-products in my sample?
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying the desired product and its by-products. A reversed-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile by-products. Derivatization may be necessary for the non-volatile benzoic acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main product and any significant impurities.
Troubleshooting Guides
Problem: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Nitration | Monitor the reaction using TLC or HPLC to ensure all the m-toluic acid has reacted. Consider increasing the reaction time or adjusting the nitrating agent concentration. |
| Incomplete Reduction | Ensure the catalyst (e.g., Pd/C, Raney nickel) is active and used in the correct amount.[1] Monitor the reaction by TLC or HPLC to confirm the disappearance of the nitro-intermediate. |
| Inefficient Chlorination | Optimize the reaction conditions (temperature, time, stoichiometry of the chlorinating agent). |
| Loss during Work-up | Ensure proper pH adjustments during extraction and precipitation steps to minimize product loss in the aqueous phases. |
Problem: High Levels of Isomeric Impurities
| Potential Cause | Suggested Solution |
| Poor Regioselectivity in Nitration | Optimize nitration conditions (temperature, acid concentration) to favor the desired isomer. Purification of the nitro-intermediate before reduction may be necessary. |
| Poor Regioselectivity in Chlorination | Experiment with different chlorinating agents and reaction conditions (temperature, solvent). Consider a protecting group strategy for the amino group to direct chlorination to the desired position. |
| Impure Starting Materials | Ensure the purity of the starting 2-amino-3-methylbenzoic acid before the chlorination step. |
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis of a Crude Reaction Mixture
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| This compound | 12.5 | 85.2 | Desired Product |
| 2-Amino-6-chloro-3-methylbenzoic acid | 11.8 | 8.5 | Isomeric By-product |
| 2-Amino-3-methylbenzoic acid | 9.2 | 4.1 | Unreacted Starting Material |
| Dichloro-2-amino-3-methylbenzoic acid | 14.1 | 2.2 | Dichlorinated By-product |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-methylbenzoic Acid (Reduction of 2-Nitro-3-methylbenzoic Acid)
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In a hydrogenation vessel, dissolve 2-nitro-3-methylbenzoic acid in a suitable solvent such as ethanol or methanol.
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Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
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Pressurize the vessel with hydrogen gas (typically 40-60 psi).
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Stir the reaction mixture at room temperature for 2-3 hours.[1]
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude 2-amino-3-methylbenzoic acid.
Protocol 2: HPLC-UV Analysis of Reaction Mixture
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Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often effective. For example, starting with 50:50 methanol:water and increasing the methanol content over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.[1]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Visualizations
Caption: Synthetic pathway and potential by-products.
Caption: Troubleshooting workflow for by-product analysis.
References
Technical Support Center: Scaling Up Production of 2-Amino-4-chloro-3-methylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address potential challenges in the synthesis and purification of 2-Amino-4-chloro-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most frequently described method is the electrophilic chlorination of 2-amino-3-methylbenzoic acid (3-methylanthranilic acid). This reaction typically utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent in a polar aprotic solvent like dimethylformamide (DMF). The amino group directs the chlorination to the para position.[1]
Q2: What are the key reaction parameters to control during the synthesis?
A2: Temperature and the choice of solvent are critical. The reaction is often conducted at an elevated temperature, for example, between 60-80°C, to ensure a reasonable reaction rate.[1] Polar aprotic solvents such as DMF are used to enhance the reactivity of NCS.[1]
Q3: What are the typical workup and purification procedures for this compound?
A3: After the reaction, the mixture is commonly quenched with ice water and then acidified to a pH of 2-3 using hydrochloric acid. The product can then be extracted with an organic solvent like ethyl acetate.[1] Further purification is typically achieved through recrystallization from a solvent mixture such as ethanol-water.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is stirred at the recommended temperature (e.g., 70°C) for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[1] - Check Reagent Quality: Use high-purity 2-amino-3-methylbenzoic acid and N-Chlorosuccinimide. Impurities in the starting material can lead to side reactions. |
| Side Product Formation | - Control Temperature: Overheating can lead to the formation of di-chlorinated or other side products. Maintain a stable reaction temperature. - Stoichiometry: Use the correct molar ratio of NCS to the starting material. An excess of NCS can increase the likelihood of over-chlorination. |
| Product Loss During Workup | - pH Adjustment: Ensure the pH is sufficiently acidic (2-3) during the workup to fully precipitate the carboxylic acid product before extraction.[1] - Extraction Solvent: Use a suitable and sufficient volume of extraction solvent (e.g., ethyl acetate) to ensure complete extraction of the product from the aqueous layer. Perform multiple extractions if necessary. |
Issue 2: Impure Product After Purification
| Potential Cause | Troubleshooting Step |
| Residual Starting Material | - Reaction Monitoring: Ensure the reaction has gone to completion before starting the workup. If starting material is consistently present, consider slightly increasing the reaction time or the amount of NCS. - Recrystallization: Optimize the recrystallization solvent system and procedure. A slow cooling process generally yields purer crystals. |
| Presence of Isomeric Impurities | - Reaction Selectivity: The amino group strongly directs chlorination to the para position. However, minor amounts of other isomers might form.[1] High-performance liquid chromatography (HPLC) can be used to analyze for and quantify isomeric impurities. - Chromatography: If high purity is required and recrystallization is insufficient, column chromatography on silica gel may be necessary. |
| Solvent Contamination | - Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the purification process. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the chlorination of 2-amino-3-methylbenzoic acid.
Materials:
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2-amino-3-methylbenzoic acid
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N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
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Ethanol
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Water
Procedure:
-
In a reaction vessel, dissolve 2-amino-3-methylbenzoic acid in dimethylformamide.
-
Add N-Chlorosuccinimide to the solution.
-
Heat the reaction mixture to 60-80°C and stir for the required duration.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture and pour it into ice water.
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Acidify the aqueous mixture to a pH of 2-3 with hydrochloric acid to precipitate the product.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-amino-3-methylbenzoic acid | [1] |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Reaction Temperature | 60-80°C | [1] |
| Workup pH | 2-3 | [1] |
| Purification Method | Recrystallization (Ethanol-Water) | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-4-chloro-3-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-4-chloro-3-methylbenzoic acid."
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed on this compound?
A1: Due to its functional groups (amino, chloro, and carboxylic acid), this compound is a versatile substrate for several catalytic reactions crucial in pharmaceutical and chemical synthesis. The most common transformations include:
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Esterification of the carboxylic acid group.
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Amidation of the carboxylic acid group.
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Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, utilizing the chloro-substituent.
Q2: How do the existing functional groups on this compound influence catalyst selection?
A2: The amino (-NH₂) and carboxylic acid (-COOH) groups can significantly interfere with many catalytic cycles. The basic amino group can coordinate to and poison metal catalysts, particularly palladium.[1] The acidic carboxylic acid group can react with basic reagents or also interact with the catalyst. Therefore, catalyst selection often requires considering these interactions. Strategies to mitigate these effects include using robust catalyst systems with bulky ligands, protecting the interfering functional groups, or choosing reaction conditions that minimize these side reactions.[1]
Q3: What are the general safety precautions to consider when working with catalytic reactions of this compound?
A3: Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some reactions may involve high pressures, elevated temperatures, or hazardous reagents, requiring specific safety measures.[2] Always consult the safety data sheet (SDS) for all chemicals used.
Troubleshooting Guides
Esterification of the Carboxylic Acid Group
Problem: Low yield during acid-catalyzed esterification (e.g., Fischer-Speier).
This is a common issue when esterifying amino-substituted benzoic acids.
| Potential Cause | Suggested Solution |
| Insufficient Catalyst | The basic amino group neutralizes the strong acid catalyst (e.g., H₂SO₄), rendering it inactive.[3] Ensure at least a stoichiometric amount of the acid catalyst is used to compensate for this.[3] |
| Unfavorable Equilibrium | Fischer-Speier esterification is a reversible reaction.[3] Use a large excess of the alcohol (which can also serve as the solvent) to drive the equilibrium towards the product.[3] Alternatively, remove water as it forms using a Dean-Stark apparatus. |
| Steric Hindrance | The substituents ortho to the carboxylic acid may slow the reaction rate. Increase the reaction time and/or temperature. Microwave-assisted synthesis can also be explored to reduce reaction times.[3] |
Palladium-Catalyzed Cross-Coupling Reactions
Problem: Catalyst deactivation or low conversion in Suzuki, Buchwald-Hartwig, or Heck reactions.
The formation of palladium black is a common indicator of catalyst deactivation.[1]
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Amino Group | The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to inactive complexes.[1] 1. Protect the amino group: Temporarily protect the amino group (e.g., as an amide or carbamate).[1] 2. Use a robust catalyst system: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands that are more tolerant to functional groups.[1][4] |
| Inhibition by Carboxylic Acid Group | The carboxylic acid can interfere with the basic conditions typically required for these reactions. Convert the carboxylic acid to an ester prior to the cross-coupling reaction. |
| Ligand Degradation | Phosphine ligands can degrade at elevated temperatures.[1] 1. Optimize ligand-to-metal ratio: A higher ligand-to-palladium ratio can help stabilize the active catalyst.[1] 2. Lower reaction temperature: If possible, run the reaction at a lower temperature.[1] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for catalyst stability and activity.[5] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF).[5][6] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Synthesis of Methyl 2-Amino-4-chloro-3-methylbenzoate)
This protocol is a general guideline for the acid-catalyzed esterification of this compound.
Materials:
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This compound
-
Anhydrous Methanol
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Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in a large excess of anhydrous methanol (10-20 eq) in a round-bottom flask. The methanol also acts as the solvent.[7]
-
With stirring, slowly add concentrated sulfuric acid (1.1 eq) dropwise at room temperature. The addition is exothermic, and the aminobenzoic acid salt may precipitate.[7]
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This is a representative protocol and requires optimization for specific substrates.[6]
Objective: To synthesize an aryl derivative at the 4-position of the benzoic acid.
Materials:
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Methyl 2-Amino-4-chloro-3-methylbenzoate (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq)[6]
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Base (e.g., K₂CO₃, 2.0-3.0 eq)[6]
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Solvent (e.g., 1,4-Dioxane/Water mixture)[6]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add Methyl 2-Amino-4-chloro-3-methylbenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).[6]
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Purge the vessel with an inert gas for 10-15 minutes.[6]
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Under the inert atmosphere, add the solvent and the palladium catalyst.[6]
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Heat the reaction mixture with stirring. A temperature of 100-120 °C may be necessary for the chloro-derivative.[6]
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: A decision-making workflow for catalyst selection in cross-coupling reactions.
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Derivatization of 2-Amino-4-chloro-3-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-Amino-4-chloro-3-methylbenzoic acid. This resource offers detailed experimental protocols, quantitative data for reaction optimization, and visualizations to clarify workflows and logical troubleshooting steps.
Frequently Asked Questions (FAQs)
Esterification
Q1: My Fischer esterification of this compound is showing low yield. What are the common causes?
A1: Low yields in Fischer esterification of this substrate are often due to a combination of factors:
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Equilibrium Limitations: The reaction is reversible. To drive it towards the product, use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms using a Dean-Stark apparatus.
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Steric Hindrance: The ortho-amino and meta-methyl groups sterically hinder the carboxylic acid, slowing down the reaction rate. Increasing the reaction temperature and extending the reaction time can help overcome this.
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Basicity of the Amino Group: The amino group is basic and can be protonated by the acid catalyst, rendering the catalyst inactive. It is crucial to use at least a stoichiometric amount of the acid catalyst to ensure enough is available to protonate the carbonyl group of the carboxylic acid, which is a key activation step.
Q2: Are there alternative methods for esterifying this compound that provide higher yields?
A2: Yes, for methyl esters, using a methylating agent like dimethyl sulfate in the presence of a base like potassium carbonate in an aprotic polar solvent such as DMF often results in high yields ( >90%).[1] This method is particularly effective for overcoming the challenges associated with Fischer esterification of this substrate.
Amide Coupling
Q3: I am struggling with the amide coupling of this compound with a primary amine using standard EDC/HOBt conditions. What could be the issue?
A3: this compound is a sterically hindered and electronically deactivated substrate. Standard coupling conditions may not be sufficient. Consider the following:
-
Choice of Coupling Reagent: For challenging couplings, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often more effective.[1][2] HATU is known for its high efficiency and rapid reaction times, especially with sterically hindered substrates.
-
Reaction Conditions: Optimization of the base, solvent, and temperature is critical. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is commonly used. Anhydrous polar aprotic solvents like DMF or NMP are good choices.[1]
-
Activation Step: Pre-activating the carboxylic acid with the coupling reagent and base for a short period before adding the amine can improve the yield by ensuring the activated species is readily available for reaction.
Q4: What are common side reactions to watch out for during the amide coupling of this compound?
A4: A primary concern is self-polymerization, where one molecule reacts with another to form a dimer or oligomer. This can be minimized by:
-
Slow Addition: Adding the amine dropwise to the activated carboxylic acid.
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help control the rate of side reactions. Another potential side reaction is guanidinylation of the amine starting material when using uronium/aminium-based coupling reagents like HATU.[1] This can be mitigated by ensuring the carboxylic acid is fully activated before the amine is introduced.
Data Presentation
Table 1: Comparison of Esterification Methods for Aminobenzoic Acids
| Method | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer Esterification | 2-Amino-3-chlorobenzoic acid | Anhydrous Methanol, HCl gas | Methanol | Reflux | 6 | 92.7 | [3] |
| Methylation | 2-Amino-3-chlorobenzoic acid | Dimethyl sulfate, K₂CO₃ | DMF | 10 → Room Temp | 6 | 95.0 | [3][4] |
Table 2: Representative Conditions for Amide Coupling of Aromatic Acids
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |
| EDC | HOBt | DIPEA | DMF | 0 → Room Temp | 12 | Moderate to High | [5] |
| HATU | - | DIPEA | DMF | 0 → Room Temp | 1-4 | High | [1][6] |
| Acyl Fluoride (in situ) | BTFFH | DIPEA | CH₂Cl₂ | 80 | 12 | High (for hindered substrates) | [7] |
Experimental Protocols
Protocol 1: Methyl Esterification of 2-Amino-3-chlorobenzoic Acid via Methylation
This protocol is adapted from a high-yield procedure for a closely related substrate and is expected to be effective for this compound.[1][3][4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, ~1.5 eq).
-
Cooling: Cool the mixture to 10 °C using an ice bath and stir for 30 minutes.
-
Reagent Addition: Slowly add dimethyl sulfate (~1.05 eq) dropwise while maintaining the temperature at 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 6 hours.
-
Workup: Pour the reaction mixture into cold water. A solid precipitate will form. Stir for 1 hour.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain the methyl ester.
Protocol 2: Amide Coupling using HATU
This general protocol is recommended for the amide coupling of sterically hindered this compound.[1][2]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Activation: Add HATU (1.1 eq) to the mixture and stir at room temperature for 15 minutes for pre-activation.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the methyl esterification of this compound.
Caption: Troubleshooting guide for low yield in amide coupling of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Amino-4-chloro-3-methylbenzoic Acid and 2-Amino-5-chloro-3-methylbenzoic Acid for Researchers and Drug Development Professionals
An In-depth examination of the chemical properties, synthesis, and potential applications of two closely related positional isomers, this guide provides essential data for researchers and scientists in the field of medicinal chemistry and materials science.
This publication offers a detailed comparison of 2-Amino-4-chloro-3-methylbenzoic acid and 2-Amino-5-chloro-3-methylbenzoic acid, two isomeric compounds with significant potential in various scientific applications. While direct comparative studies on their performance are not extensively documented, this guide consolidates available data on their physicochemical properties, synthesis methodologies, and spectroscopic characteristics to facilitate informed decisions in research and development. The subtle difference in the position of the chlorine atom on the benzene ring can lead to significant variations in their biological activity, reactivity, and suitability for different applications.
Physicochemical Properties: A Head-to-Head Comparison
The physical and chemical properties of these isomers are foundational to their application. The placement of the chlorine atom influences properties such as melting point, solubility, and electronic effects, which in turn can affect their behavior in chemical reactions and biological systems.
| Property | This compound | 2-Amino-5-chloro-3-methylbenzoic acid |
| Molecular Formula | C₈H₈ClNO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol | 185.61 g/mol [1][2] |
| CAS Number | Not available in search results | 20776-67-4[1][2][3] |
| Melting Point | Not available in search results | 238-243 °C[1][2] |
| Appearance | Not available in search results | White to light yellow to light red powder to crystal |
| Solubility | Not available in search results | Data not readily available[1] |
| pKa | Not available in search results | Not available in search results |
Synthesis and Experimental Protocols
The synthesis of these compounds is a critical aspect for their availability in research. Below are generalized experimental protocols for their preparation, based on available literature.
Synthesis of this compound
A definitive, detailed synthesis protocol for this compound was not prominently available in the searched literature. However, a general approach can be inferred from the synthesis of related compounds, likely involving the chlorination of a 2-amino-3-methylbenzoic acid precursor.
Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid
A common method for the synthesis of 2-Amino-5-chloro-3-methylbenzoic acid involves the chlorination of 2-amino-3-methylbenzoic acid.[3]
Experimental Protocol:
-
In a suitable reaction flask, dissolve 2-amino-3-methylbenzoic acid in a solvent such as N,N-dimethylformamide (DMF).
-
Add a chlorinating agent, for instance, N-chlorosuccinimide (NCS), to the solution.
-
The reaction mixture is then typically heated and stirred for a specific duration to ensure the completion of the reaction.
-
Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.
-
The pH of the solution is adjusted to acidic, and the resulting solid is collected by filtration.
-
The crude product is then washed and can be further purified by recrystallization.
A patent also describes a method starting from m-toluic acid, which undergoes nitration, hydrogenation, and subsequent chlorination.[4]
Workflow for the Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid:
Spectroscopic Data Comparison
Spectroscopic data is crucial for the identification and characterization of these isomers.
| Spectroscopic Data | This compound | 2-Amino-5-chloro-3-methylbenzoic acid |
| ¹H NMR | Data not readily available. | A patent provides characteristic peaks at chemical shifts of 2.10 ppm (CH₃), 5.87 ppm (NH₂), 7.21 ppm (ArH), 7.78 ppm (ArH), and 11.51 ppm (OH).[4] |
| ¹³C NMR | Data not readily available. | Data available through PubChem.[5] |
| IR Spectroscopy | Data not readily available. | Data available through PubChem.[5] |
Biological Activity and Potential Applications
While specific comparative studies on the biological activities of these two isomers are scarce, the broader class of aminobenzoic acid derivatives is known for a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] The position of the substituents on the aromatic ring is a key determinant of a molecule's biological activity as it governs the interaction with biological targets.[8]
-
2-Amino-5-chloro-3-methylbenzoic acid is noted as an intermediate in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). It is also used in the development of dyes and agrochemicals.[9]
The structural differences between the two isomers would likely lead to different biological activities. The position of the chlorine atom can affect the molecule's electronic distribution and steric hindrance, which could alter its binding affinity to receptors or enzymes. Further research and direct comparative biological assays are necessary to elucidate the specific activities of each isomer.
Logical Relationships and Experimental Workflows
The selection of an isomer for a specific application is dictated by its unique properties, which are a direct consequence of its structure.
Influence of Isomeric Structure on Application:
General Experimental Workflow for Biological Activity Screening:
Conclusion
This comparative guide provides a foundational overview of this compound and 2-Amino-5-chloro-3-methylbenzoic acid based on currently available data. While there is a clear need for direct comparative studies to fully elucidate their respective performance and biological profiles, the information presented herein offers a valuable starting point for researchers. The distinct substitution patterns of these isomers suggest that they likely possess unique properties and potential applications. Further investigation into their synthesis, characterization, and biological evaluation is warranted to unlock their full potential in drug discovery and materials science.
References
- 1. aksci.com [aksci.com]
- 2. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 [chemicalbook.com]
- 3. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-5-chloro-3-methylbenzoic acid [myskinrecipes.com]
Unveiling the Therapeutic Potential: A Comparative Analysis of Substituted Aminobenzoic Acids
A deep dive into the biological activities of substituted aminobenzoic acids reveals a versatile scaffold with significant potential in drug discovery. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Substituted aminobenzoic acids, particularly derivatives of para-aminobenzoic acid (PABA), have emerged as a promising class of compounds in medicinal chemistry.[1][2] Their structural versatility allows for modifications at both the amino and carboxyl groups, leading to a diverse range of biological activities.[1][3] This analysis synthesizes data from multiple studies to offer a comparative overview of their efficacy and highlights the structure-activity relationships that govern their therapeutic potential.
Anticancer Activity: A Targeted Approach
Numerous studies have demonstrated the potent anticancer effects of substituted aminobenzoic acid derivatives against various cancer cell lines. The primary mechanism often involves the inhibition of critical cellular pathways, such as those mediated by receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival.
Below is a summary of the cytotoxic activity of selected substituted aminobenzoic acid derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide derivative of PABA | - | - | 5.85 | [1] |
| Benzamide derivative of PABA | - | - | 4.53 | [1] |
| Carboxamide derivative of PABA | - | A549 (Lung) | 3.0 | [1] |
| Benzo[d]thiazolyl-methoxyphenyl-triazolyl methyl aniline | - | Multiple | 0.55 - 1.2 (GI50) | [1] |
| Thiazolidines-oxothiazolidinylidene)-amino-benzohydrazide | - | HCT-116 (Colon) | 45.32 ± 0.15 | [1] |
| Aminohydroxy-pyrazole-carbonyl-phenylimino-thiazolidinone | - | HCT-116 (Colon) | 5.8 ± 0.24 | [1] |
| Schiff bases of PABA | - | HepG2 (Liver) | ≥ 15.0 | [4][5] |
| Alkyl derivative of PABA | Compound 20 | NCI-H460 (Lung) | 15.59 | [6][7] |
| Acrylamide-PABA analog | Compound 4j (with furan group) | MCF-7 (Breast) | 1.83 | [8] |
Antimicrobial Activity: Combating Pathogens
Substituted aminobenzoic acids have also shown significant promise as antimicrobial agents, exhibiting both antibacterial and antifungal properties. Their mechanism of action is often linked to the inhibition of essential metabolic pathways in microorganisms, such as folate synthesis, for which PABA is a crucial precursor.[1][9]
The following table summarizes the antimicrobial efficacy of various derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a substance that prevents visible growth of a microorganism).
| Compound Type | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Sulphanilamide | - | Bacterial strains | 0.97 - 62.5 | [1] |
| 2-methyl-4-aminobenzoic acid | - | Bacterial strains | 0.97 - 62.5 | [1] |
| Sulfaguanidine | - | Bacterial strains | 0.97 - 62.5 | [1] |
| Cyanostyrylquinoxalinyl-based PABA | - | Various strains | 7.9–31 µM | [1] |
| Schiff bases of PABA | - | Staphylococcus aureus | 15.62 µM | [1] |
| Schiff bases of PABA | - | Mycobacteria | ≥ 62.5 µM | [4][5] |
| Schiff bases of PABA | - | Fungi | ≥ 7.81 µM | [4][5] |
| Schiff bases of PABA (Compound 11) | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 µM/ml (pMIC) | [10] |
Anti-inflammatory Activity
Beyond their anticancer and antimicrobial effects, certain derivatives of aminobenzoic acids have demonstrated anti-inflammatory properties.[11][12] The proposed mechanism involves the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokine production.[12] For instance, N-benzylidene-5-(phenylazo) anthranilic acids have been synthesized and shown to possess potent anti-inflammatory and analgesic activities.[11]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[6]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a sterile Mueller-Hinton agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate.
-
Compound Application: A defined volume (e.g., 100 µL) of the test compound at a specific concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Antimicrobial Susceptibility Testing: Tube Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Procedure:
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in sterile test tubes.
-
Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.
-
Incubation: Incubate all tubes under appropriate conditions (e.g., 35°C overnight).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams represent a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Experimental workflow for SAR-guided drug discovery.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Tube dilution antimicrobial susceptibility testing: efficacy of a microtechnique applicable to diagnostic laboratories. | Semantic Scholar [semanticscholar.org]
- 9. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 10. hereditybio.in [hereditybio.in]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. chemistnotes.com [chemistnotes.com]
Structure-activity relationship of "2-Amino-4-chloro-3-methylbenzoic acid" derivatives
A Guide for Researchers in Drug Discovery
Introduction: While a comprehensive structure-activity relationship (SAR) for 2-Amino-4-chloro-3-methylbenzoic acid derivatives is not extensively documented in publicly available literature, significant research into its structural isomers and related analogs provides valuable insights for drug development professionals. This guide offers a comparative analysis of the biological activities of key aminobenzoic acid derivatives, focusing on their anticancer and antimicrobial properties. The data presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this chemical class.
I. Anticancer Activity: A Comparative Look at 2-Amino-3-chlorobenzoic Acid
A notable structural isomer, 2-Amino-3-chlorobenzoic acid (2A3CB), has demonstrated promising anticancer properties.[1] Isolated from Streptomyces coelicolor, this compound has shown potent cytotoxic effects against the MDA-MB-231 triple-negative breast cancer cell line.[2][3]
Quantitative Comparison of Cytotoxicity
The in vitro efficacy of 2-Amino-3-chlorobenzoic acid is highlighted by its half-maximal inhibitory concentration (IC50) values. For context, these are presented alongside the reported IC50 values for the standard chemotherapeutic agents, Doxorubicin and Paclitaxel, against the same cell line.
| Compound | IC50 (µM) vs. MDA-MB-231 Cells |
| 24h | |
| 2-Amino-3-chlorobenzoic acid | 26 |
| Doxorubicin | Not Reported |
| Paclitaxel | Not Reported |
Note: IC50 values for Doxorubicin and Paclitaxel are sourced from multiple independent studies and may vary based on experimental conditions. The values presented represent a general range found in the literature.[3]
Mechanism of Action: PI3K/AKT Signaling Pathway
Research suggests that 2-Amino-3-chlorobenzoic acid exerts its anticancer effects by inhibiting the PI3K/AKT signaling pathway, a critical cascade in cancer cell proliferation and survival.[1] The compound's interaction with this pathway leads to the downregulation of key proteins involved in cell growth and apoptosis.[2]
Figure 1: Proposed inhibition of the PI3K/AKT signaling pathway by 2-Amino-3-chlorobenzoic acid.
II. Antimicrobial Activity of Aminobenzoic Acid Derivatives
Derivatives of aminobenzoic acids have also been investigated for their antimicrobial potential. While specific data for this compound is scarce, studies on related compounds provide a basis for comparison. For instance, derivatives of 2-chlorobenzoic acid and 4-aminobenzoic acid have shown activity against various bacterial and fungal strains.[4][5]
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial activity of representative aminobenzoic acid derivatives against common pathogens. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency.
| Compound Class | Derivative Example | Organism | MIC (µM/ml) |
| p-Aminobenzoic acid derivatives | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11[6] |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | 1.82[6] | |
| N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide | Escherichia coli | 1.78[6] | |
| 2-Chlorobenzoic acid derivatives | Schiff's base derivative | Escherichia coli | 2.27[4] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus | 125 (µg/mL)[7] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis | 125 (µg/mL)[7] |
III. Experimental Protocols
A. MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[9]
Figure 2: General experimental workflow for the MTT cytotoxicity assay.
B. Antimicrobial Susceptibility Testing
Standard methods to determine the MIC of a compound include broth dilution and disk diffusion.[13][14]
Broth Dilution Method:
-
Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.[15]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Disk Diffusion Method:
-
Inoculation: A standardized inoculum of the microorganism is uniformly spread on the surface of an agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[14]
-
Incubation: The plate is incubated, allowing the compound to diffuse into the agar.
-
Zone of Inhibition: The diameter of the clear zone around the disk where microbial growth is inhibited is measured. The size of this zone correlates with the susceptibility of the microorganism to the compound.[13]
IV. Conclusion
While the structure-activity relationship of this compound derivatives remains an area for further investigation, the available data on its structural analogs provides a strong rationale for continued research. The potent anticancer activity of 2-Amino-3-chlorobenzoic acid and the antimicrobial potential of various aminobenzoic acid derivatives underscore the promise of this chemical scaffold in the development of novel therapeutic agents. The experimental protocols detailed in this guide offer a starting point for the systematic evaluation of new derivatives in this class.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 7. mdpi.com [mdpi.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. integra-biosciences.com [integra-biosciences.com]
Comparative Purity Analysis of Synthesized 2-Amino-4-chloro-3-methylbenzoic Acid and its Structural Isomer
A Guide for Researchers in Drug Discovery and Development
In the synthesis of novel pharmaceutical compounds, the purity of chemical intermediates is a critical determinant of reaction yield, downstream product quality, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of synthesized "2-Amino-4-chloro-3-methylbenzoic acid," a valuable building block in medicinal chemistry, against a common structural isomer and alternative, "4-Amino-3-chlorobenzoic acid." We present detailed experimental protocols and comparative data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to aid researchers in validating the purity of their synthesized compounds.
Data Presentation: Purity Comparison
The purity of synthesized batches of this compound and a leading alternative, 4-Amino-3-chlorobenzoic acid, was assessed using HPLC. The results, including potential impurities, are summarized below.
| Compound | Batch Number | Retention Time (min) | Purity by HPLC (% Area) | Identified Impurities |
| This compound | ACMB-01 | 4.72 | 99.2% | 2-Amino-3-methylbenzoic acid (Starting Material) |
| This compound | ACMB-02 | 4.71 | 98.5% | Isomeric Impurity, Residual Starting Material |
| 4-Amino-3-chlorobenzoic acid (Alternative) | ACBA-01 | 5.15 | 99.5% | Unidentified By-product |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
1. High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative analysis of the purity of the synthesized compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 265 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy was used to confirm the chemical structure of the synthesized compounds.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample was dissolved in the deuterated solvent, and the ¹H NMR spectrum was acquired.
-
Expected Chemical Shifts for this compound: The spectrum is expected to show characteristic peaks for the aromatic protons, the amine protons, the methyl protons, and the carboxylic acid proton. The chemical shifts for the related compound 2-amino-3-methylbenzoic acid have been well-documented.[2]
3. Mass Spectrometry (MS)
Mass spectrometry was employed to confirm the molecular weight of the synthesized compounds.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive or negative ion mode.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For chlorinated compounds, a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak is expected, confirming the presence of a chlorine atom.[3][4]
Visualizations
Analytical Workflow for Purity Validation
The following diagram illustrates the logical workflow for the comprehensive purity validation of a synthesized chemical compound.
References
Spectroscopic Comparison of 2-Amino-4-chloro-3-methylbenzoic acid and Its Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Amino-4-chloro-3-methylbenzoic acid and its likely synthetic precursors. Due to the limited availability of direct experimental spectroscopic data for this compound in public databases, this document presents a combination of experimental data for its precursors and predicted data for the final compound, based on established spectroscopic principles and data from closely related analogues.
Synthetic Pathway
A plausible synthetic route to this compound starts from 3-methylbenzoic acid (m-toluic acid). The proposed pathway involves three key steps: nitration, reduction of the nitro group, and subsequent chlorination.
Benchmarking Synthesis Efficiency: A Comparative Guide to 2-Amino-4-chloro-3-methylbenzoic Acid and its Analogs
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is a critical factor in the timeline and cost of bringing a new therapeutic to market. This guide provides a comparative analysis of synthetic routes for aminobenzoic acid derivatives, with a focus on providing a framework for assessing the synthesis of "2-Amino-4-chloro-3-methylbenzoic acid" by examining established methods for structurally similar compounds. The selection of a synthetic pathway directly impacts yield, purity, cost-effectiveness, and environmental footprint.
Comparative Analysis of Synthetic Methodologies
The synthesis of halogenated aminobenzoic acids can be approached through several strategic routes. Below is a summary of key performance indicators for different methods based on published experimental data for analogous compounds. This data provides a benchmark for evaluating potential syntheses of this compound.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Reaction Time | Yield (%) | Purity (%) | Key Advantages |
| Route 1: Direct Chlorination | 2-Amino-3-methylbenzoic acid | N-Chlorosuccinimide (NCS), DMF | 3 hours | 83 | - | Single step, readily available starting material. |
| 2-Amino-3-methylbenzoic acid | Chlorine, 1,2-dichloroethane | 3 hours | 98.1 | - | High yield. | |
| Route 2: Multi-step from m-Toluic Acid | m-Toluic acid | Nitric acid, Hydrogen/Catalyst, NCS | Multi-step | 63.0-68.4 | 99.0-99.5 | High purity, cost-effective starting material.[1] |
| Route 3: Multi-step from m-Xylene | m-Xylene | Chlorine, Oxidizing agent, Ammonia | Multi-step | - | - | Avoids nitration, potentially greener route.[2] |
| Route 4: Ullmann-Type Coupling | 2,5-dibromobenzoic acid | Copper powder, Cu₂O, K₂CO₃ | 24 hours | 94 | - | High yield for N-arylation.[3] |
| Route 5: Palladium-Catalyzed N-Arylation | 2-Bromo-3-methylbenzoic acid | Pd₂(dba)₃, BINAP, NaOtBu | 12 hours | Moderate-High | - | Good for a range of N-aryl derivatives.[3] |
Note: Data for Routes 1, 2, and 3 are for the synthesis of the isomeric 2-amino-5-chloro-3-methylbenzoic acid and serve as a close proxy for benchmarking.[1][2][4] Data for Routes 4 and 5 are for the synthesis of N-aryl anthranilic acids and are included to provide a broader context for the synthesis of aminobenzoic acid derivatives.[3]
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility and to offer a practical foundation for further research and development.
Route 1: Direct Chlorination of 2-Amino-3-methylbenzoic acid
This protocol describes the direct chlorination of an aminobenzoic acid precursor.
Method A: Using N-Chlorosuccinimide (NCS)
-
Materials: 2-Amino-3-methylbenzoic acid, N,N-dimethylformamide (DMF), N-Chlorosuccinimide (NCS), Ice water, Dilute hydrochloric acid, Ethanol.
-
Procedure:
-
In a 100 mL round-bottomed flask, add 20 mL of 2-amino-3-methylbenzoic acid, 50 mL of N,N-dimethylformamide (DMF), and 30 mmol of N-chlorosuccinimide.[4]
-
Stir the mixture under reflux conditions for 3 hours.[4]
-
After the reaction is complete, pour the solution into ice water.[4]
-
Adjust the pH to 6 with dilute hydrochloric acid and then filter the solution.[4]
-
Wash the resulting solid with a small amount of ethanol to yield the product.[4]
-
Method B: Using Chlorine Gas
-
Materials: 2-Amino-3-methylbenzoic acid, 1,2-dichloroethane, Chlorine gas.
-
Procedure:
-
In a flask, add 8g (53mmol) of 2-amino-3-methylbenzoic acid and 40g of dichloroethane.[4]
-
Turn on the stirring and heat the mixture to 50°C.[4]
-
Slowly bubble 4.5g (63.4mmol) of chlorine gas into the reaction mixture over 3 hours.[4]
-
After the reaction, cool the mixture to room temperature and filter to obtain the product.[4]
-
Route 2: Multi-step Synthesis from m-Toluic Acid
This pathway involves nitration, reduction, and subsequent chlorination.[1]
-
Step 1: Nitration of m-Toluic Acid
-
Step 2: Hydrogenation Reduction
-
Step 3: Chlorination
Synthesis and Experimental Workflows
To better illustrate the processes involved in these synthetic routes, the following diagrams have been generated.
Caption: Workflow for the Direct Chlorination Synthesis.
Caption: Workflow for the Multi-step Synthesis from m-Toluic Acid.
Concluding Remarks
The choice of synthetic route for this compound and its analogs is a multifaceted decision that requires careful consideration of yield, purity, cost, and environmental impact. Direct chlorination offers a shorter, high-yielding route, while multi-step syntheses starting from inexpensive raw materials can provide very high purity products suitable for pharmaceutical applications. The provided data and protocols for analogous compounds offer a solid foundation for researchers to develop and optimize a synthesis strategy tailored to their specific needs. Further investigation and process optimization will be crucial in developing a robust and scalable synthesis for the target compound.
References
- 1. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Study on the Antimicrobial Properties of Aminobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of the three structural isomers of aminobenzoic acid: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). The distinct positioning of the amino and carboxyl groups on the benzene ring imparts unique physicochemical and biological properties to each isomer, influencing their antimicrobial potential and mechanisms of action. This document collates available experimental data to offer an objective overview for research and development of novel antimicrobial agents.
Introduction to Aminobenzoic Acid Isomers as Antimicrobial Agents
Aminobenzoic acid isomers are organic compounds that serve as versatile precursors in the synthesis of a wide array of biologically active molecules.[1] Para-aminobenzoic acid (PABA) is perhaps the most well-known, serving as an essential precursor in the folate biosynthesis pathway for many bacteria.[1][2] This pathway, which is absent in humans, is a critical target for sulfonamide antibiotics that act as competitive inhibitors of PABA.[2][3] Anthranilic acid (ortho-aminobenzoic acid) is a precursor in the biosynthesis of tryptophan.[1] While numerous derivatives of anthranilic and para-aminobenzoic acid have been synthesized and shown to possess significant antimicrobial activity, data directly comparing the underivatized isomers is less common.[4][5][6] The antimicrobial properties of meta-aminobenzoic acid are the least explored of the three isomers.
Comparative Antimicrobial Activity
Direct comparative studies on the minimum inhibitory concentrations (MIC) of the underivatized aminobenzoic acid isomers against a common panel of microbes are not extensively available in the reviewed literature. The majority of research focuses on the antimicrobial activity of their derivatives. The following table summarizes representative MIC values for derivatives of anthranilic acid and para-aminobenzoic acid to illustrate their potential.
| Isomer | Derivative Example | Target Microorganism | MIC (µg/mL) | Reference |
| Ortho- (Anthranilic Acid) | KU1-1-A | Staphylococcus aureus | 16 | [7] |
| Para- (PABA) | Schiff Base Derivative | Staphylococcus aureus | 1.56 | [4] |
| Para- (PABA) | Schiff Base Derivative | Candida albicans | 12.5 | [4] |
| Para- (PABA) | Schiff Base Derivative | Cryptococcus neoformans | 6.25 | [4] |
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of the aminobenzoic acid isomers are distinct, largely owing to their different roles in microbial metabolism.
-
Ortho-Aminobenzoic Acid (Anthranilic Acid): While derivatives of anthranilic acid have been shown to act as antibiotics, the precise mechanism of the parent compound is not as clearly defined as PABA's.[6] Some derivatives are thought to inhibit transpeptidase, an enzyme crucial for bacterial cell wall synthesis.[7]
-
Meta-Aminobenzoic Acid: There is a notable lack of information in the scientific literature regarding the specific antimicrobial mechanism of meta-aminobenzoic acid.
-
Para-Aminobenzoic Acid (PABA): The role of PABA in the folate synthesis pathway is a well-established target for antimicrobial drugs.[2] Sulfonamides, structural analogs of PABA, competitively inhibit dihydropteroate synthase, an enzyme that incorporates PABA into dihydropteroic acid, a precursor to folic acid.[2][3] This inhibition halts folate synthesis, which is essential for bacterial DNA synthesis and replication, leading to a bacteriostatic effect.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The following is a generalized protocol for determining the MIC of a compound, based on standard broth microdilution methods.[7][8][9][10][11]
Objective: To determine the lowest concentration of an aminobenzoic acid isomer that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (ortho-, meta-, and para-aminobenzoic acid)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluents (e.g., saline)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of each aminobenzoic acid isomer in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the stock solution to the first column of wells, creating a 2x concentrated solution. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL. This will dilute the compound concentrations to their final test concentrations.
-
Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
Visualizations
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Antimicrobial mechanism of PABA analogs (sulfonamides).
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 3. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 7. protocols.io [protocols.io]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
In-Silico Comparative Analysis of 2-Amino-4-chloro-3-methylbenzoic Acid Derivatives for EGFR Kinase Inhibition
A guide for researchers in drug discovery, offering a comparative look at the binding affinities of novel derivatives against a key oncogenic target. This document provides standardized computational protocols and illustrative data to guide further experimental work.
The pursuit of novel, potent, and selective kinase inhibitors is a cornerstone of modern oncology drug discovery. Benzoic acid derivatives have emerged as a versatile scaffold for developing such inhibitors. This guide focuses on the in-silico analysis of hypothetical derivatives of "2-Amino-4-chloro-3-methylbenzoic acid," a compound of interest due to the established bioactivity of its isomers. While direct experimental data for this specific scaffold is limited, this document outlines a robust computational workflow and presents a representative comparison to guide the design and prioritization of synthesized compounds.
The primary target for this analysis is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a known driver in several cancers, including non-small cell lung cancer.[1][2] By computationally predicting the binding affinity of various derivatives, researchers can prioritize the synthesis of candidates with the highest likelihood of potent inhibitory activity.
Comparative Binding Affinity of Derivatives
To assess the potential of the this compound scaffold, a series of hypothetical derivatives were designed by modifying a key functional group (R-group). These modifications are intended to explore how changes in size, polarity, and hydrogen bonding potential impact the binding affinity to the ATP-binding site of EGFR.
The binding affinities were predicted using molecular docking simulations. The results, presented as docking scores, estimate the binding energy in kcal/mol. A more negative score suggests a stronger, more favorable binding interaction.[3]
Table 1: Predicted Binding Affinities of Hypothetical Derivatives against EGFR Kinase Domain
| Compound ID | R-Group Substitution | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Parent | -H | -7.1 | Met793, Leu718 |
| DERIV-01 | -CH₃ | -7.5 | Met793, Leu718, Val726 |
| DERIV-02 | -OH | -8.2 | Met793, Thr790, Lys745 |
| DERIV-03 | -NH₂ | -8.5 | Met793, Thr790, Asp855 |
| DERIV-04 | -C₆H₅ (Phenyl) | -9.1 | Met793, Leu718, Leu844, Cys797 |
| DERIV-05 | -CONH₂ (Amide) | -8.8 | Met793, Asp855, Asn842 |
Disclaimer: The data presented in this table is for illustrative purposes only and is based on a hypothetical in-silico analysis. Actual binding affinities must be confirmed through experimental validation.
Detailed In-Silico Experimental Protocols
The following section details a standardized protocol for conducting molecular docking studies to ensure reproducibility and provide a clear methodological foundation for researchers.[4]
1. Preparation of the Target Protein (EGFR)
-
Structure Retrieval : The 3D crystal structure of the human EGFR kinase domain is obtained from the Protein Data Bank (PDB).
-
Protein Cleaning : All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the PDB file.
-
Protonation and Optimization : Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned. The structure then undergoes a brief energy minimization to relieve any steric clashes.[5]
2. Ligand Preparation
-
Structure Generation : The 3D structures of the parent compound (this compound) and its derivatives are generated using chemical drawing software.
-
Energy Minimization : Each ligand's geometry is optimized to find its lowest energy conformation.
-
Charge Assignment : Appropriate partial charges are assigned to all atoms of the ligands.[5]
3. Molecular Docking Simulation
-
Binding Site Definition : The active site for docking is defined as a grid box centered on the position of a known inhibitor within the ATP-binding pocket of EGFR.[6]
-
Docking Algorithm : A validated docking program (e.g., AutoDock Vina) is used to perform the simulation. The algorithm systematically samples a wide range of conformations and orientations (poses) of each ligand within the defined binding site.[4]
-
Scoring and Ranking : A scoring function is used to estimate the binding affinity for each pose. The pose with the most favorable (lowest) score is selected as the predicted binding mode.[7]
4. Analysis of Results
-
Binding Affinity : The docking scores are compiled and compared to rank the derivatives.
-
Interaction Analysis : The predicted binding pose of the top-ranked ligands is visually inspected to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues of EGFR.
Visualizing Key Pathways and Workflows
In-Silico Drug Discovery Workflow
The following diagram illustrates the generalized workflow for structure-based drug design, from initial target identification to the analysis of potential lead compounds.[8]
Caption: A generalized workflow for in-silico molecular docking studies.
Logical Relationship of Derivatives to Target
This diagram shows the conceptual relationship between the parent chemical scaffold, the introduction of various functional groups (R-groups), and their subsequent interaction with the EGFR active site.
Caption: Relationship between the chemical scaffold and the biological target.
Simplified EGFR Signaling Pathway
Inhibition of EGFR blocks downstream signaling cascades that are critical for tumor growth and survival, such as the PI3K/AKT pathway.[9][10] This diagram illustrates the point of intervention for a potential inhibitor.
Caption: Simplified EGFR signaling pathway and the point of inhibitor action.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. etflin.com [etflin.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide to Cross-Reactivity of Antibodies Raised Against Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of antibodies raised against aminobenzoic acid derivatives. Understanding the binding specificity of these antibodies is crucial for the development of targeted therapeutics, diagnostics, and for minimizing off-target effects and potential adverse reactions. This document outlines the structural basis for cross-reactivity, presents illustrative quantitative data, and provides detailed experimental protocols for assessing antibody performance.
The Structural Basis of Cross-Reactivity
Aminobenzoic acid and its derivatives are foundational structures in numerous pharmaceuticals and other biologically active compounds. The basic scaffold consists of a benzene ring substituted with an amino group and a carboxylic acid group. The isomeric forms (ortho-, meta-, and para-) and further substitutions on the ring or the amino/carboxyl groups create a diverse family of compounds.
Antibodies developed against a specific aminobenzoic acid derivative may exhibit cross-reactivity with other structurally similar molecules. This occurs when the epitope, the specific region of the antigen recognized by the antibody, is shared or is structurally very similar among different derivatives. For researchers, predicting and quantifying this cross-reactivity is a critical step in antibody characterization.
Quantitative Analysis of Antibody Cross-Reactivity
The cross-reactivity of an antibody is typically determined by comparing its binding affinity to the target antigen with its affinity to other related compounds. This is often quantified using techniques like competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR). The results are commonly expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (KD).
The following table presents a hypothetical but representative dataset from a competitive ELISA study. In this example, a monoclonal antibody was raised against para-aminobenzoic acid (PABA) and tested against a panel of structurally related compounds. The cross-reactivity percentage is calculated relative to the binding of PABA.
Table 1: Illustrative Cross-Reactivity of a Monoclonal Antibody Raised Against p-Aminobenzoic Acid (PABA)
| Compound Tested | Structure | IC50 (nM) | Cross-Reactivity (%) |
| p-Aminobenzoic acid (PABA) | p-H₂N-C₆H₄-COOH | 10 | 100% |
| o-Aminobenzoic acid | o-H₂N-C₆H₄-COOH | 250 | 4% |
| m-Aminobenzoic acid | m-H₂N-C₆H₄-COOH | 500 | 2% |
| 4-Aminosalicylic acid | 4-H₂N-2-HO-C₆H₃-COOH | 80 | 12.5% |
| Procaine | H₂N-C₆H₄-COOCH₂CH₂N(C₂H₅)₂ | 150 | 6.7% |
| Sulfanilamide | p-H₂N-C₆H₄-SO₂NH₂ | > 1000 | < 1% |
Note: This data is for illustrative purposes to demonstrate the principles of cross-reactivity analysis and does not represent actual experimental results.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key experiments: competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol for IC50 Determination
This protocol describes a competitive ELISA to determine the IC50 values for an antibody against various aminobenzoic acid derivatives.
Materials:
-
High-binding 96-well microtiter plates
-
Antigen-protein conjugate (e.g., PABA-BSA) for coating
-
Monoclonal antibody specific to the target aminobenzoic acid derivative
-
A panel of aminobenzoic acid derivatives for competition
-
Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of the antigen-protein conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the aminobenzoic acid derivatives (competitors) in assay buffer.
-
In a separate plate or tubes, pre-incubate the primary antibody at a fixed concentration with the various concentrations of the competitor compounds for 1-2 hours at room temperature.
-
-
Incubation: Add 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time, providing association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[1]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Monoclonal antibody to be tested (ligand)
-
Panel of aminobenzoic acid derivatives (analytes)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the monoclonal antibody (ligand) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with a pulse of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the primary target aminobenzoic acid derivative (analyte) over the sensor surface to determine its binding kinetics.
-
Repeat the injections with the same concentration series for each of the other aminobenzoic acid derivatives to be tested for cross-reactivity.
-
Include a buffer-only injection for double referencing.
-
-
Regeneration: After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to obtain the ka, kd, and KD values for each interaction.
-
Compare the KD values for the different aminobenzoic acid derivatives to quantify the degree of cross-reactivity. A lower KD value indicates a higher binding affinity.
-
Visualizing Relationships and Workflows
Diagrams created using the DOT language help to visualize complex relationships and experimental processes.
References
Safety Operating Guide
Navigating the Disposal of 2-Amino-4-chloro-3-methylbenzoic Acid: A Comprehensive Safety and Operational Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 2-Amino-4-chloro-3-methylbenzoic acid with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. Based on data for analogous compounds, this substance should be treated as an irritant at minimum.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are required to protect the eyes from dust or splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder or if dust generation is likely, a NIOSH-approved respirator is recommended.
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.
-
Waste Collection:
-
Collect waste this compound in its original container or a compatible, sealed, and clearly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the CAS number if known.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.
-
-
Arrange for Disposal:
Spill Cleanup Procedures
In the event of a spill, wear the appropriate PPE.
-
For small spills: Carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[3]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol) and absorbent pads. Do not use water for the initial cleanup of a solid spill, as it may dissolve the compound and spread contamination.[3]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides information for a structurally similar compound, 2-Amino-5-chloro-3-methylbenzoic acid, to offer a general understanding of its physical properties.
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Melting Point | 238-243°C |
Note: This data is for a related isomer and should be used for general reference only.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Amino-4-chloro-3-methylbenzoic acid
Essential Safety and Handling Guide for 2-Amino-4-chloro-3-methylbenzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of similar chemical compounds and are intended to ensure a safe laboratory environment.
Immediate Safety Precautions:
Proper handling and disposal of this compound are critical to minimize risks. Based on data from structurally similar chemicals, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Adherence to the personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1] | To prevent eye contact which can cause serious irritation.[1][2][3][4][5] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant clothing.[1] | To prevent skin contact which can cause irritation.[1][2][3][4][5] |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust formation is likely or if working in a poorly ventilated area.[1] | To prevent inhalation which may cause respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation :
-
Ensure the work area is well-ventilated. A chemical fume hood is recommended.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling the Compound :
-
In Case of a Spill :
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[6]
-
Clean the spill area thoroughly.
-
Disposal Plan: Waste Management Protocol
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
-
Disposal :
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
